5-Bromo-1-benzofuran-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUWZCOVKRUXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352750 | |
| Record name | 5-bromo-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10242-11-2 | |
| Record name | 5-Bromo-2-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromobenzo[b]furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 5-Bromo-1-benzofuran-2-carboxylic acid from 5-bromosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a reliable and efficient two-step synthetic route for the preparation of 5-Bromo-1-benzofuran-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the commercially available 5-bromosalicylaldehyde and proceeds through an intermediate ethyl ester, which is subsequently hydrolyzed to yield the target carboxylic acid. This document provides detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic workflow and reaction mechanism.
Synthetic Strategy
The synthesis of this compound from 5-bromosalicylaldehyde is accomplished via a two-step process:
-
Step 1: Synthesis of Ethyl 5-bromo-1-benzofuran-2-carboxylate: This step involves the reaction of 5-bromosalicylaldehyde with diethyl bromomalonate in the presence of a base, potassium carbonate, in 2-butanone.
-
Step 2: Hydrolysis of Ethyl 5-bromo-1-benzofuran-2-carboxylate: The intermediate ester is then hydrolyzed under basic conditions using sodium hydroxide in an alcoholic solvent to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-bromo-1-benzofuran-2-carboxylate[1]
Materials:
-
5-Bromosalicylaldehyde
-
Diethyl bromomalonate
-
Potassium carbonate (anhydrous)
-
2-Butanone (MEK)
-
Diethyl ether
-
5% Sodium hydroxide solution
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromosalicylaldehyde (2.01 g, 10 mmol), diethyl bromomalonate (2.63 g, 11 mmol), and potassium carbonate (2.28 g, 20 mmol).
-
Add 2-butanone (20 ml) to the flask.
-
Heat the reaction mixture to reflux and maintain for 14 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent by rotary evaporation.
-
To the residue, add water and extract the organic compound with diethyl ether.
-
Wash the ether phase with a 5% sodium hydroxide solution.
-
Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from ethanol to yield pure Ethyl 5-bromo-1-benzofuran-2-carboxylate.
Step 2: Hydrolysis of Ethyl 5-bromo-1-benzofuran-2-carboxylate to this compound
This protocol is adapted from a general procedure for the hydrolysis of similar esters.[1]
Materials:
-
Ethyl 5-bromo-1-benzofuran-2-carboxylate
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 5-bromo-1-benzofuran-2-carboxylate in methanol or ethanol (5-10 mL per gram of ester).
-
To the stirred solution, add an aqueous solution of sodium hydroxide (1.5 - 2.0 equivalents, dissolved in a minimal amount of water).
-
Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid, which should result in the precipitation of the carboxylic acid.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 times the volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Step 1: Esterification | Step 2: Hydrolysis | Method of Analysis |
| Starting Material | 5-Bromosalicylaldehyde | Ethyl 5-bromo-1-benzofuran-2-carboxylate | - |
| Product | Ethyl 5-bromo-1-benzofuran-2-carboxylate | This compound | - |
| Reaction Time | 14 hours[2] | 2-4 hours (typical)[1] | Thin Layer Chromatography (TLC) |
| Reaction Temperature | Reflux | Reflux | - |
| Yield | Not explicitly stated, but a procedure is provided for a 10 mmol scale. | >95% (expected based on similar reactions)[1] | Gravimetric analysis after isolation |
| Purity | Recrystallized from ethanol[2] | >98% (expected after recrystallization)[1] | High-Performance Liquid Chromatography (HPLC) |
Visualizations
Experimental Workflow
Caption: Overall synthetic workflow for this compound.
Reaction Mechanism
Caption: Simplified reaction mechanism for the two-step synthesis.
References
Starting materials for 5-Bromo-1-benzofuran-2-carboxylic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 5-Bromo-1-benzofuran-2-carboxylic acid, a valuable intermediate in medicinal chemistry and drug development. The document details two core synthetic strategies, presenting quantitative data in structured tables, comprehensive experimental protocols, and visual diagrams of the synthetic pathways.
Executive Summary
The synthesis of this compound can be efficiently achieved through two principal routes. The first, a robust and well-documented method, commences with the commercially available 5-bromosalicylaldehyde. This pathway involves a two-step process: the initial formation of ethyl 5-bromo-1-benzofuran-2-carboxylate, followed by its hydrolysis to the target carboxylic acid. A second established, yet less direct, route is the Perkin rearrangement of a di-substituted coumarin precursor, specifically 3,6-dibromocoumarin. This guide will elaborate on the methodologies for both approaches, providing detailed experimental parameters and quantitative outcomes to aid in laboratory-scale synthesis and process development.
Route 1: Synthesis from 5-Bromosalicylaldehyde
This two-step synthesis is a widely employed and reliable method for the preparation of this compound. The process begins with the reaction of 5-bromosalicylaldehyde with diethyl bromomalonate to form the corresponding ethyl ester, which is subsequently hydrolyzed to yield the final product.
Diagram of Synthetic Pathway from 5-Bromosalicylaldehyde
Caption: Synthetic pathway from 5-bromosalicylaldehyde.
Quantitative Data for Synthesis from 5-Bromosalicylaldehyde
| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Esterification | 5-Bromosalicylaldehyde, Diethyl bromomalonate | K₂CO₃ | 2-Butanone | Reflux | 14 | Not explicitly stated, but the procedure is well-established.[1] |
| 2 | Hydrolysis | Ethyl 5-bromo-1-benzofuran-2-carboxylate | NaOH (aq) | Ethanol | Reflux | 2-4 | >95 (representative)[2] |
Experimental Protocols
Step 1: Synthesis of Ethyl 5-bromo-1-benzofuran-2-carboxylate [1]
-
To a solution of 5-bromosalicylaldehyde (2.01 g, 10 mmol) in 2-butanone (20 mL), add diethyl bromomalonate (2.63 g, 11 mmol) and potassium carbonate (2.78 g, 20 mmol).
-
Heat the reaction mixture at reflux for 14 hours.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
To the residue, add water and extract the organic compound with diethyl ether.
-
Wash the combined ether phases with a 5% sodium hydroxide solution.
-
Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 5-bromo-1-benzofuran-2-carboxylate.
Step 2: Hydrolysis to this compound (Adapted from a general procedure[2])
-
Dissolve ethyl 5-bromo-1-benzofuran-2-carboxylate (1.0 eq) in ethanol (5-10 mL per gram of ester) in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, which will cause the carboxylic acid to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield this compound.
Route 2: Synthesis via Perkin Rearrangement
An alternative approach to this compound is through the Perkin rearrangement of a 3,6-dibromocoumarin intermediate. This method involves the base-catalyzed ring contraction of the coumarin to form the benzofuran ring.
Diagram of Synthetic Pathway via Perkin Rearrangement
Caption: Synthetic pathway via Perkin rearrangement.
Quantitative Data for Synthesis via Perkin Rearrangement
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Bromination | 6-Bromocoumarin | N-Bromosuccinimide (NBS) | Acetonitrile | 80 (Microwave) | 5 min | High (representative)[3] |
| 2 | Perkin Rearrangement | 3,6-Dibromocoumarin | NaOH | Ethanol | 79 (Microwave) or Reflux | 5 min (MW) or 3 h (Reflux) | 95-99 (representative for other 3-bromocoumarins)[3] |
Experimental Protocols
Step 1: Synthesis of 3,6-Dibromocoumarin (Representative protocol based on bromination of similar coumarins[3])
-
Dissolve 6-bromocoumarin in acetonitrile in a microwave-safe vessel.
-
Add N-bromosuccinimide (NBS) to the mixture.
-
Heat the reaction in a microwave reactor at 80°C for 5 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitate by vacuum filtration to yield 3,6-dibromocoumarin.
Step 2: Perkin Rearrangement to this compound (Representative protocol based on rearrangement of other 3-bromocoumarins[3])
Microwave-Assisted Method:
-
Place 3,6-dibromocoumarin in a microwave vessel.
-
Add ethanol and sodium hydroxide.
-
Seal the vessel and heat in a microwave reactor at 79°C for 5 minutes.
-
After cooling, concentrate the mixture on a rotary evaporator.
-
Dissolve the crude product in a minimum amount of water and acidify with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
Conventional Method:
-
Dissolve 3,6-dibromocoumarin in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide.
-
Heat the mixture at reflux for approximately 3 hours.
-
Follow the workup procedure described in the microwave-assisted method to isolate the final product.
Conclusion
This guide outlines two effective synthetic strategies for the preparation of this compound. The route starting from 5-bromosalicylaldehyde is direct and well-documented, offering a reliable method for obtaining the target compound. The Perkin rearrangement of 3,6-dibromocoumarin presents a viable alternative, with the potential for rapid synthesis using microwave assistance. The choice of synthetic route will depend on the availability of starting materials, equipment, and desired scale of production. The detailed protocols and quantitative data provided herein are intended to support researchers in the successful synthesis of this important chemical intermediate.
References
An In-depth Technical Guide to the Reaction Conditions for Perkin Rearrangement in the Synthesis of Benzofuran-2-carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction conditions for the Perkin rearrangement, a key method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins. This transformation, first reported by William Henry Perkin in 1870, involves a coumarin–benzofuran ring contraction.[1] This document details both traditional and modern microwave-assisted methodologies, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathway and workflow to aid researchers in the application of this important reaction.
Reaction Conditions: A Comparative Analysis
The Perkin rearrangement is typically carried out by treating a 3-halocoumarin with a base.[1][2] The reaction proceeds through a base-catalyzed ring opening of the lactone, followed by an intramolecular nucleophilic substitution to form the benzofuran ring.[2][3] The choice of reaction conditions, particularly the heating method, significantly impacts reaction time and yield.
Traditional Method
The conventional approach to the Perkin rearrangement involves heating a solution of the 3-halocoumarin with an alkali hydroxide, such as sodium hydroxide, in a protic solvent like ethanol or methanol.[2] This mixture is typically heated under reflux for an extended period, generally around 3 hours, to achieve a quantitative yield of the corresponding benzofuran-2-carboxylic acid.[2]
Microwave-Assisted Method
The application of microwave irradiation has been shown to dramatically accelerate the Perkin rearrangement, offering a more efficient route to benzofuran-2-carboxylic acids.[2] This method significantly reduces reaction times to mere minutes while maintaining high to excellent yields.[2] A study by Marriott et al. demonstrated the successful synthesis of a series of benzofuran-2-carboxylic acids from 3-bromocoumarins in 5 minutes using microwave heating.[2]
Data Presentation: Microwave-Assisted Perkin Rearrangement
The following table summarizes the quantitative data for the microwave-assisted synthesis of various benzofuran-2-carboxylic acids.
| Entry | Substrate | Microwave Power (W) | Time (min) | Temperature (°C) | Yield (%) |
| 1 | 3-bromo-4-methyl-6,7-dimethoxycoumarin | 300 | 5 | 79 | 99 |
| 2 | 3-bromo-6,7-dimethoxycoumarin | 300 | 5 | 79 | 99 |
| 3 | 3-bromo-4-methylcoumarin | 300 | 5 | 79 | 98 |
| 4 | 3-bromocoumarin | 300 | 5 | 79 | 99 |
Data sourced from Marriott, K. C., et al. (2012). Tetrahedron Letters, 53(26), 3319-3321.[2]
Experimental Protocols
This section provides detailed methodologies for both the traditional and microwave-assisted Perkin rearrangement.
Traditional Perkin Rearrangement Protocol
This protocol describes the general procedure for the synthesis of benzofuran-2-carboxylic acid from a 3-halocoumarin using conventional heating.
Materials:
-
3-Halocoumarin (e.g., 3-bromocoumarin)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl, for workup)
-
Standard reflux apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 3-halocoumarin in ethanol.
-
Add an aqueous solution of sodium hydroxide to the flask.
-
Heat the reaction mixture to reflux and maintain for approximately 3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in water and acidify with concentrated HCl to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization.
Microwave-Assisted Perkin Rearrangement Protocol
This protocol details the expedited synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid from 3-bromo-4-methyl-6,7-dimethoxycoumarin.[2]
Materials:
-
3-Bromo-4-methyl-6,7-dimethoxycoumarin
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl, concentrated)
-
Microwave reactor
-
Microwave-safe reaction vessel with stirring capability
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a microwave-safe vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.167 mmol).
-
Add ethanol (5 mL) and sodium hydroxide (0.0201 g, 0.503 mmol) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 5 minutes at 300 W, maintaining a temperature of 79 °C with stirring.
-
Monitor the reaction by thin-layer chromatography (silica gel, 3:1 CH₂Cl₂:EtOAc).
-
After the reaction is complete, cool the vessel and transfer the mixture to a round-bottom flask.
-
Concentrate the mixture on a rotary evaporator to remove the ethanol.
-
Dissolve the resulting crude product in a minimum volume of water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow for the Perkin rearrangement.
Caption: Reaction mechanism of the Perkin rearrangement.
References
Spectroscopic Characterization of 5-Bromo-1-benzofuran-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of 5-Bromo-1-benzofuran-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. This document outlines the expected spectroscopic data based on the analysis of related compounds and general spectroscopic principles. It also includes standardized experimental protocols for acquiring such data.
Introduction
This compound (CAS No: 10242-11-2) is a member of the benzofuran class of heterocyclic compounds, which are known for their wide range of pharmacological activities. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. This data is compiled from spectral information of closely related analogs and established spectroscopic databases for the functional groups present.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~12.0 - 13.0 | Singlet, broad | - | Carboxylic acid proton (-COOH) |
| ~7.8 - 8.0 | Doublet | ~2.0 | H-4 |
| ~7.6 - 7.8 | Doublet of doublets | ~8.8, 2.0 | H-6 |
| ~7.4 - 7.6 | Doublet | ~8.8 | H-7 |
| ~7.3 - 7.5 | Singlet | - | H-3 |
Note: Predicted values are based on the analysis of similar benzofuran structures and general chemical shift principles. The exact values may vary depending on the solvent and experimental conditions.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | Carboxylic acid carbon (C=O) |
| ~155 - 158 | C-7a |
| ~145 - 148 | C-2 |
| ~130 - 133 | C-3a |
| ~128 - 131 | C-6 |
| ~125 - 128 | C-4 |
| ~115 - 118 | C-5 (C-Br) |
| ~112 - 115 | C-7 |
| ~110 - 113 | C-3 |
Note: These are estimated chemical shifts. Actual values can be influenced by the solvent and concentration.
FT-IR (Fourier-Transform Infrared) Spectroscopy
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |
| 1550-1600 | Medium | C=C stretch (Aromatic) |
| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |
| 1000-1100 | Medium | C-O-C stretch (Furan ring) |
| 800-900 | Strong | C-H bend (Aromatic, out-of-plane) |
| 600-700 | Medium | C-Br stretch |
Note: The appearance of a broad O-H stretch and a strong C=O stretch are characteristic of a carboxylic acid functional group.[1][2]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Ratio | Relative Intensity | Proposed Fragment |
| 240/242 | High | [M]⁺ (Molecular ion) |
| 223/225 | Medium | [M-OH]⁺ |
| 195/197 | Medium | [M-COOH]⁺ |
| 116 | High | [M-Br-CO]⁺ |
| 88 | Medium | [C₆H₄O]⁺ |
Note: The presence of bromine will result in isotopic peaks (M and M+2) with approximately equal intensity, which is a key diagnostic feature.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 14 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
The spectral width is typically set from 0 to 200 ppm.
-
FT-IR Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Place the sample in the instrument and collect the sample spectrum.
-
Typically, spectra are recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a relatively non-volatile compound like this, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a liquid chromatograph are common. Direct insertion probes with Electron Impact (EI) ionization can also be used.
-
Ionization:
-
ESI/APCI: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ion source.
-
EI: Volatilize the solid sample by heating it under vacuum in the ion source.
-
-
Mass Analysis:
-
Acquire a full scan mass spectrum to determine the molecular weight and fragmentation pattern.
-
A mass range of m/z 50-500 is typically sufficient.
-
For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce and analyze its fragmentation.
-
Workflow and Data Relationships
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and the relationship between the different spectroscopic techniques.
Caption: Workflow for the synthesis and spectroscopic characterization.
Caption: Integration of data from different spectroscopic techniques.
References
Spectroscopic and Methodological Insights into 5-Bromo-1-benzofuran-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) data and associated experimental protocols relevant to 5-Bromo-1-benzofuran-2-carboxylic acid. Due to the limited availability of specific experimental NMR data for this compound in publicly accessible databases, this guide presents representative ¹H and ¹³C NMR data from closely related analogs, namely benzofuran-2-carboxylic acid and 5-Bromo-2,3-diphenylbenzofuran. These data serve as a valuable reference for researchers working with substituted benzofurans. The guide also details a general experimental protocol for acquiring high-quality NMR spectra for small organic molecules and outlines a synthetic pathway for benzofuran-2-carboxylic acids.
Representative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for benzofuran-2-carboxylic acid and 5-Bromo-2,3-diphenylbenzofuran. These data provide an estimation of the expected spectral features for this compound.
Table 1: Representative ¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz |
| Benzofuran-2-carboxylic acid | - | 7.73 (d, J=7.8 Hz, 1H), 7.59 (d, J=8.2 Hz, 1H), 7.50 (s, 1H), 7.45 (t, J=7.8 Hz, 1H), 7.30 (t, J=7.4 Hz, 1H) |
| 5-Bromo-2,3-diphenylbenzofuran | CDCl₃ | 7.58-7.63 (m, 3H), 7.42-7.45 (m, 4H), 7.38-7.41 (m, 3H), 7.28-7.29 (m, 3H)[1] |
Table 2: Representative ¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| Benzofuran-2-carboxylic acid | - | 164.5, 155.3, 147.9, 128.0, 127.4, 124.2, 122.9, 114.5, 112.2 |
| 5-Bromo-2,3-diphenylbenzofuran | CDCl₃ | 152.8, 151.8, 132.3, 132.2, 130.2, 129.7, 129.2, 128.8, 128.5, 128.0, 127.6, 127.1, 122.7, 117.0, 116.2, 112.6[1] |
Experimental Protocols
The following is a general, detailed methodology for obtaining ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If the sample does not fully dissolve, gentle warming or sonication may be applied.
-
Filtration (if necessary): If any solid particulates remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Transfer to NMR Tube: Using a clean pipette, transfer the clear solution into a standard 5 mm NMR tube to a depth of approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. Subsequently, the magnetic field homogeneity is optimized through an automated or manual "shimming" process to achieve sharp, symmetrical peaks.
-
Tuning and Matching: The NMR probe is tuned and matched to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure maximum signal-to-noise.
-
Parameter Setup for ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is typically used.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): A delay of 1-5 seconds is common to allow for relaxation of the protons between scans.
-
Number of Scans (NS): For a moderately concentrated sample, 8 to 16 scans are usually sufficient.
-
Spectral Width (SW): A spectral width of 10-16 ppm is generally adequate for most organic molecules.
-
-
Parameter Setup for ¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and improve signal-to-noise.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is standard. For quantitative analysis, longer delays may be necessary.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.
-
Spectral Width (SW): A spectral width of 200-250 ppm is typical for ¹³C NMR.
-
-
Data Acquisition: Initiate the acquisition process.
Data Processing
-
Fourier Transformation (FT): The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift scale is referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.
-
Peak Picking: The chemical shifts of the peaks in both ¹H and ¹³C NMR spectra are identified and listed.
Synthetic Workflow Visualization
The following diagram illustrates a common synthetic route for the preparation of benzofuran-2-carboxylic acids, which involves the Perkin rearrangement of 3-bromocoumarins. This provides a logical workflow relevant to the synthesis of the title compound's core structure.
Caption: Synthetic pathway for benzofuran-2-carboxylic acids.
References
Mass Spectrometry Analysis of 5-Bromo-1-benzofuran-2-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Bromo-1-benzofuran-2-carboxylic acid, a compound of interest in medicinal chemistry and materials science. This document outlines potential fragmentation patterns, detailed experimental protocols, and a generalized workflow for its analysis.
Predicted Mass Spectral Data
While specific experimental mass spectral data for this compound is not widely published, its fragmentation pattern can be predicted based on the known behavior of benzofurans, carboxylic acids, and halogenated aromatic compounds in mass spectrometry. The molecular weight of this compound (C9H5BrO3) is approximately 240.94 g/mol . The presence of bromine is a key feature, as it will produce a characteristic isotopic pattern (M+ and M+2 peaks of roughly equal intensity) for the molecular ion and any bromine-containing fragments.
The primary fragmentation pathways are expected to involve the loss of the carboxylic acid group and cleavage of the furan ring. Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed, with ESI being particularly suitable for this acidic compound, likely showing a prominent [M-H] ion in negative ion mode.
Table 1: Predicted Mass-to-Charge Ratios (m/z) and Corresponding Fragments for this compound
| Predicted m/z | Predicted Fragment Ion | Predicted Fragmentation Pathway | Ionization Mode |
| 240/242 | [C9H5BrO3]+• | Molecular Ion | EI |
| 239/241 | [C9H4BrO3]- | [M-H]- | ESI (-) |
| 195/197 | [C9H4BrO2]+ | Loss of -OH | EI |
| 181/183 | [C8H4BrO]+ | Loss of -COOH | EI |
| 152/154 | [C7H4Br]+ | Loss of -CO from [C8H4BrO]+ | EI |
| 124 | [C8H4O]+ | Loss of -Br from [C8H4BrO]+ | EI |
| 102 | [C7H4O]+ | Loss of -CO from [C8H4BrO]+ followed by loss of -Br | EI |
| 76 | [C6H4]+ | Benzene ring fragment | EI |
Experimental Protocols
The following are detailed methodologies for the mass spectrometry analysis of this compound, adaptable for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectra.
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Serially dilute the stock solution with the mobile phase to be used for LC-MS or the derivatization solvent for GC-MS to achieve a final concentration in the range of 1-10 µg/mL.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
For GC-MS analysis, derivatization is often necessary to increase the volatility of the carboxylic acid.
-
Derivatization: To 100 µL of the working solution, add a suitable silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-500.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is well-suited for the direct analysis of this compound.[1]
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 50-500.
-
Fragmentation Voltage: Varied to optimize fragmentation for MS/MS analysis.
-
Workflow and Data Analysis Visualization
The following diagram illustrates the general workflow for the mass spectrometry analysis of a small molecule like this compound.
Caption: General workflow for mass spectrometry analysis.
Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the direct involvement of this compound in defined signaling pathways. However, benzofuran derivatives are known to exhibit a wide range of biological activities, and their mechanisms of action could potentially involve various cellular signaling cascades. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound. The following diagram represents a hypothetical logical relationship for investigating the biological activity of a novel compound.
Caption: Logical workflow for biological activity investigation.
References
Physicochemical Properties of 5-Bromo-1-benzofuran-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-1-benzofuran-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines key quantitative data, details relevant experimental methodologies, and presents visual representations of related workflows and biological pathways to support further research and development.
Core Physicochemical Data
The known physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for guiding formulation and development strategies.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrO₃ | [1] |
| Molecular Weight | 241.04 g/mol | [1] |
| Melting Point | 257 °C | [2] |
| Boiling Point (Predicted) | 370.9 ± 22.0 °C | [2] |
| pKa (Predicted) | 2.93 ± 0.30 | [2] |
| Physical Form | Solid | [2] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are based on established laboratory techniques for carboxylic acids.
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus. A small, finely powdered sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range at which the substance melts is recorded.
Determination of pKa (Potentiometric Titration)
The acidity constant (pKa) of a carboxylic acid can be accurately determined by potentiometric titration.
-
Preparation of Analyte: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or DMSO, to ensure complete dissolution.
-
Titration Setup: A calibrated pH electrode is immersed in the analyte solution, which is continuously stirred.
-
Titration: A standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH), is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a common technique for determining the equilibrium solubility of a compound.
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of a LogP (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase.
-
System Preparation: Equal volumes of a suitable organic solvent (e.g., n-octanol) and an aqueous buffer (typically at a pH where the compound is in its neutral form) are pre-saturated with each other.
-
Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously for a set period to allow for partitioning.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Visualizations
The following diagrams illustrate key experimental and conceptual frameworks relevant to the study of this compound.
Biological Context and Potential Applications
Benzofuran derivatives are a well-established class of compounds with a wide range of biological activities.[3][4] Specifically, derivatives of this compound have been investigated for their potential as anticancer agents.[5][6] Research has shown that certain benzofuran-based carboxylic acids can act as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many types of cancer cells that plays a crucial role in pH regulation and tumor progression.[5] By inhibiting CA IX, these compounds can disrupt the acidic tumor microenvironment, leading to reduced cell proliferation and induction of apoptosis.[5] Further investigation into the structure-activity relationships of this class of compounds could lead to the development of novel and effective cancer therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 5. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
Technical Guide: Physicochemical Properties of 5-Bromo-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available data on the solubility and melting point of 5-Bromo-1-benzofuran-2-carboxylic acid (CAS No. 10242-11-2). It includes detailed experimental protocols for the determination of these properties and a plausible synthetic route.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₅BrO₃ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 241.04 g/mol | Santa Cruz Biotechnology[1] |
| Melting Point | Data not consistently reported. Experimental determination is recommended. | |
| Solubility | Data not available. Experimental determination is required. |
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of the melting point and solubility of this compound.
Melting Point Determination
A precise melting point is a critical indicator of the purity of a crystalline solid.[2] The recommended method for determining the melting point of this compound is the capillary method using a calibrated digital melting point apparatus.[3]
Apparatus and Materials:
-
Digital melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (closed at one end)
-
Mortar and pestle
-
Spatula
-
This compound, finely powdered
-
Reference standard with a known melting point close to the expected value (optional, for calibration check)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry watch glass. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently on a hard surface to pack the solid into the closed end. This process is repeated until a packed column of 2-3 mm in height is achieved.[4]
-
Apparatus Setup: The melting point apparatus is turned on and the heating rate is set. For an unknown sample, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.[3]
-
Approximate Melting Point Determination: The packed capillary tube is inserted into the heating block of the apparatus. The sample is observed through the magnifying lens as it is heated. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
-
Accurate Melting Point Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A fresh capillary tube with the sample is prepared. The heating is initiated with a slow ramp rate of 1-2 °C per minute to ensure thermal equilibrium.[3][4]
-
Data Recording: The temperature at which the first sign of melting is observed (the solid begins to shrink and a liquid phase appears) and the temperature at which the last crystal melts are recorded as the melting point range. For a pure compound, this range should be narrow (0.5-2 °C).
Solubility Determination
Determining the solubility of this compound in various solvents is crucial for its application in drug development and other research areas. A systematic qualitative or semi-quantitative approach is outlined below.
Apparatus and Materials:
-
Small test tubes
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Analytical balance
-
A selection of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, dimethyl sulfoxide (DMSO), and aqueous solutions of acid and base like 5% HCl and 5% NaOH).
Procedure:
-
Sample Preparation: A precise amount of this compound (e.g., 10 mg) is weighed and placed into a series of clean, dry test tubes.
-
Solvent Addition: A specific volume of a chosen solvent (e.g., 1 mL) is added to each test tube.
-
Mixing: The test tubes are agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing and to facilitate dissolution.
-
Observation: The tubes are allowed to stand, and a visual inspection is made to determine if the solid has completely dissolved. The solubility can be categorized as:
-
Soluble: No solid particles are visible.
-
Partially soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid does not appear to have dissolved.
-
-
Acid-Base Solubility: For a carboxylic acid, solubility in aqueous base (e.g., 5% NaOH) is expected due to the formation of a soluble salt. Conversely, it is expected to be insoluble in aqueous acid (e.g., 5% HCl). This can be tested by adding these aqueous solutions to test tubes containing the compound and observing for dissolution.[5]
-
Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared, filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate can be determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Plausible Synthetic Workflow
Proposed Synthesis of this compound:
A potential synthetic route starts from 5-bromosalicylaldehyde. The workflow would involve the formation of a coumarin derivative, followed by bromination and subsequent rearrangement.
Logical Workflow for Synthesis and Characterization:
The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound.
Caption: Synthetic and characterization workflow for this compound.
References
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Historical Background of Benzofuran-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran core, a heterocyclic motif comprising a fused benzene and furan ring, is a cornerstone in medicinal chemistry and natural product synthesis. Its derivatives exhibit a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. Among these, benzofuran-2-carboxylic acid and its derivatives represent a particularly significant class of compounds, serving as both biologically active agents and versatile synthetic intermediates. This technical guide provides a comprehensive overview of the discovery and historical development of benzofuran-2-carboxylic acid derivatives, detailing key synthetic milestones, experimental protocols, and their evolving role in drug discovery.
Historical Discovery and Early Synthetic Routes
The journey into the world of benzofuran-2-carboxylic acid, historically known as coumarilic acid, began in the latter half of the 19th century. Two seminal synthetic approaches laid the foundation for the field: the Perkin rearrangement and the reaction of salicylaldehyde derivatives with chloral hydrate.
The Perkin Rearrangement: A Name Synonymous with Coumarin Chemistry
In 1870, Sir William Henry Perkin, renowned for his work on synthetic dyes and the reaction that bears his name, reported a pivotal transformation: the conversion of 3-halocoumarins into benzofuran-2-carboxylic acids. This reaction, now known as the Perkin rearrangement, involves the treatment of a 3-halocoumarin with an alkali, leading to a coumarin-benzofuran ring contraction[1][2]. The reaction proceeds via a base-catalyzed ring fission of the lactone, followed by an intramolecular nucleophilic substitution to form the furan ring.
The Fittig and Ebert Synthesis: An Alternative Pathway
Shortly thereafter, another pioneering route was developed by Rudolph Fittig and G. Ebert. Their method involved the reaction of the sodium salt of salicylaldehyde with chloral hydrate. This approach provided a direct entry to the benzofuran-2-carboxylic acid scaffold without starting from a pre-formed coumarin ring.
These early discoveries were instrumental in establishing the fundamental chemistry of benzofuran-2-carboxylic acids and opened the door for the synthesis of a wide array of derivatives.
Evolution of Synthetic Methodologies
Building upon the foundational work of Perkin and Fittig, chemists have developed a diverse toolkit of synthetic methods for the preparation of benzofuran-2-carboxylic acid and its derivatives. These methods can be broadly categorized into classical and modern approaches, with the latter often emphasizing efficiency, milder reaction conditions, and broader substrate scope.
Classical Synthetic Approaches
Beyond the initial discoveries, several other classical methods have been employed for the synthesis of the benzofuran-2-carboxylic acid core. These often involve multi-step sequences and can be limited by harsh reaction conditions or the availability of starting materials.
Modern Synthetic Innovations
The advent of modern organic chemistry has brought forth a plethora of innovative strategies for the synthesis of benzofuran-2-carboxylic acids. These methods often utilize transition metal catalysis and microwave-assisted synthesis to achieve higher yields, shorter reaction times, and greater molecular diversity. A notable example is the expedited synthesis of benzofuran-2-carboxylic acids via a microwave-assisted Perkin rearrangement reaction, which significantly reduces the reaction time from hours to minutes[3]. Other modern approaches include palladium-catalyzed coupling reactions and one-pot syntheses from readily available starting materials[4][5].
Data Presentation: A Comparative Overview of Synthetic Yields
The following table summarizes the reported yields for various historical and modern synthetic methods for preparing benzofuran-2-carboxylic acid derivatives, providing a quantitative comparison of their efficiencies.
| Synthetic Method | Starting Materials | Product | Yield (%) | Reference |
| Classical Methods | ||||
| Perkin Rearrangement (Classical) | 3-Bromocoumarins | Benzofuran-2-carboxylic acids | Quantitative | [3] |
| One-pot reaction | Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and salicylaldehydes | 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives | 52-82 | [4][5] |
| Modern Methods | ||||
| Microwave-Assisted Perkin Rearrangement | 3-Bromocoumarins | Benzofuran-2-carboxylic acids | 99 | [3] |
| C-H Arylation and Transamidation | Benzofuran-2-carboxylic acid and aryl iodides | C3-arylated benzofuran-2-carboxamides | 60-88 | [6] |
Experimental Protocols
This section provides detailed experimental protocols for key synthetic transformations discussed in this guide.
Protocol 1: Classical Perkin Rearrangement of 3-Bromocoumarin
Objective: To synthesize benzofuran-2-carboxylic acid from 3-bromocoumarin using traditional heating methods.
Materials:
-
3-Bromocoumarin
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl, concentrated)
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromocoumarin in ethanol.
-
Add a solution of sodium hydroxide in water to the flask.
-
Heat the reaction mixture to reflux and maintain for approximately 3 hours.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a minimum amount of water.
-
Acidify the aqueous solution to pH 1 by the dropwise addition of concentrated hydrochloric acid. This will cause the benzofuran-2-carboxylic acid to precipitate.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Dry the product in an oven to obtain the pure benzofuran-2-carboxylic acid.
Protocol 2: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarin
Objective: To synthesize 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid from 3-bromo-4-methyl-6,7-dimethoxycoumarin using microwave irradiation[3].
Materials:
-
3-Bromo-4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.167 mmol)
-
Ethanol (5 mL)
-
Sodium hydroxide (0.0201 g, 0.503 mmol)
-
Hydrochloric acid (HCl, concentrated)
-
Water
-
Microwave synthesis vial
-
Microwave reactor
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a microwave synthesis vial, add 3-bromo-4-methyl-6,7-dimethoxycoumarin, ethanol, and sodium hydroxide.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 5 minutes at 300W, maintaining a temperature of 79°C with stirring.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, concentrate the reaction mixture on a rotary evaporator.
-
Dissolve the crude product in a minimum volume of water.
-
Acidify the solution with concentrated hydrochloric acid to pH 1, resulting in the precipitation of an off-white solid.
-
Collect the solid by vacuum filtration and dry it in an oven at 80°C to yield 3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acid (yield: 99%)[3].
Biological Significance and Therapeutic Potential
Benzofuran-2-carboxylic acid derivatives have emerged as a "privileged scaffold" in drug discovery due to their ability to interact with a wide range of biological targets.
Inhibition of Protein Kinases: The Case of Pim-1
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are crucial regulators of cell cycle progression and apoptosis and are frequently overexpressed in various cancers. Several benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase. These compounds typically feature a carboxylic acid group that forms key salt-bridge and hydrogen bond interactions within the ATP-binding pocket of the enzyme.
Caption: Pim-1 Signaling Pathway and Inhibition by Benzofuran Derivatives.
Modulation of Immune Responses: Targeting Lymphoid Tyrosine Phosphatase (LYP)
Lymphoid-tyrosine phosphatase (LYP) is a key negative regulator of T-cell receptor (TCR) signaling. Inhibition of LYP can enhance T-cell activation, making it an attractive target for cancer immunotherapy. Benzofuran-2-carboxylic acid has been identified as a potent phosphotyrosine (pTyr) mimetic, and derivatives have been designed as LYP inhibitors. By blocking LYP, these compounds can potentiate the anti-tumor immune response.
Caption: T-Cell Receptor Signaling and LYP Inhibition.
Biological Activity Data
The following table presents a selection of quantitative biological activity data for representative benzofuran-2-carboxylic acid derivatives against various enzyme targets.
| Compound ID | Target | Activity Type | Value | Units | Reference |
| D14 | LYP | Ki | 1.34 | µM | [7] |
| D34 | LYP | Ki | 0.93 | µM | [7] |
| 29 | Pim-1 | IC50 | < 0.1 | µM | - |
| 38 | Pim-1 | IC50 | < 0.1 | µM | - |
| 39 | Pim-1 | IC50 | < 0.1 | µM | - |
Conclusion and Future Perspectives
From their initial discovery in the 19th century to their current status as a privileged scaffold in medicinal chemistry, benzofuran-2-carboxylic acid derivatives have a rich and evolving history. The development of novel synthetic methodologies continues to expand the accessible chemical space, enabling the exploration of new biological targets. As our understanding of the intricate signaling pathways that govern cellular processes deepens, the rational design of next-generation benzofuran-2-carboxylic acid derivatives holds immense promise for the development of innovative therapeutics to address a wide range of human diseases. The historical journey of this remarkable scaffold serves as a testament to the enduring power of organic synthesis in advancing the frontiers of medicine.
References
- 1. Perkin Rearrangement [drugfuture.com]
- 2. Perkin Rearrangement [drugfuture.com]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
The Halogen Advantage: Unlocking the Biological Potential of Benzofuran Scaffolds
A Technical Guide for Researchers and Drug Development Professionals
The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, has long been a subject of intense interest in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2][3][4][5] The introduction of halogen atoms—such as chlorine, bromine, fluorine, and iodine—onto this privileged structure has been shown to significantly modulate and often enhance its therapeutic properties, opening up new avenues for drug discovery and development.[6][7] This technical guide provides an in-depth exploration of the biological potential of halogenated benzofuran scaffolds, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and workflows.
Anticancer Activity: A Prominent Therapeutic Avenue
Halogenated benzofuran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[6][7][8][9] The introduction of halogens can enhance the lipophilicity of the molecules, leading to improved binding affinity with biological targets and a marked increase in anticancer activity.[9]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various halogenated benzofuran derivatives against different cancer cell lines.
| Compound Name/Number | Halogen(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | Chlorine | A549 (Lung Carcinoma) | Most promising activity | [8] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | Bromine | A549 (Lung Carcinoma), HepG2 (Hepatocellular Carcinoma) | Significant activity | [8] |
| 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivative (1) | Bromine | K562 (Chronic Myelogenous Leukemia) | 5 | [6] |
| HL60 (Acute Promyelocytic Leukemia) | 0.1 | [6] | ||
| 2-(4-Fluorophenyl)-benzofuran derivative (5) | Fluorine | Not specified | 0.43 | [6] |
| Bromo derivative 14c | Bromine | HCT116 (Colon Cancer) | 3.27 | [9] |
| Difluorinated benzofuran with bromine and carboxylic acid group (1) | Fluorine, Bromine | HCT116 (Colorectal Carcinoma) | 19.5 | [10] |
| Difluorinated benzofuran with bromine and ester group (2) | Fluorine, Bromine | HCT116 (Colorectal Carcinoma) | 24.8 | [10] |
Mechanism of Action in Cancer
Halogenated benzofurans exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key cellular machinery.
-
Apoptosis Induction: Studies have shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) apoptotic pathways.[8] For instance, some derivatives have been observed to increase the generation of reactive oxygen species (ROS) and lipid peroxidation, leading to programmed cell death.[8]
-
Cell Cycle Arrest: Certain halogenated benzofurans can cause cell cycle arrest at different phases. For example, compound 7 induced G2/M phase arrest in HepG2 cells, while compound 8 caused cell cycle arrest at the S and G2/M phases in A549 cells.[8]
-
Tubulin Polymerization Inhibition: Some halogenated benzofurans have been identified as inhibitors of tubulin polymerization, a mechanism similar to that of established anticancer drugs like vinblastine.[8] This disruption of the microtubule network interferes with cell division and leads to apoptosis.
Key Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated benzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Antimicrobial and Antiviral Potential
The versatility of halogenated benzofuran scaffolds extends to their activity against various pathogens, including bacteria, fungi, and viruses.[1][11][12]
Antimicrobial Activity
Halogen substitution has been shown to be a key factor in the antimicrobial efficacy of benzofuran derivatives.[11] For instance, compounds bearing two bromo substituents on both the benzofuran and phenyl rings exhibited excellent antibacterial activity against a range of bacterial strains.[11]
| Compound Type | Halogen(s) | Target Organism(s) | MIC (μg/mL or mmol/L) | Reference |
| Benzofuran with two bromo substituents | Bromine | Various bacterial strains | 29.76-31.96 mmol/L | [11] |
| Benzofuran-containing oxadiazoles and pyrazoles with chlorine | Chlorine | E. coli, K. pneumonia, P. aeruginosa, S. aureus, S. faecalis, A. flavus, A. fumigatus, C. albicans, P. notatum, Rhizopus | Moderate to good inhibition | [11] |
Experimental Protocol: Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the halogenated benzofuran compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity
Halogenated benzofuran derivatives have also emerged as promising antiviral agents.[12] For example, certain derivatives have shown specific activity against respiratory syncytial virus (RSV) and influenza A virus.[12] More recently, benzofuran derivatives have been identified as STING (Stimulator of Interferon Genes) agonists, inducing an interferon response that can inhibit the replication of various viruses, including human coronaviruses.[13]
Anti-inflammatory Properties
Chronic inflammation is a key factor in the pathogenesis of many diseases, including cancer.[10] Halogenated benzofuran and dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory effects.[10][14]
Quantitative Data on Anti-inflammatory Activity
The following table presents the IC50 values of fluorinated benzofuran and dihydrobenzofuran derivatives for the inhibition of various inflammatory mediators.[10][14]
| Inflammatory Mediator | IC50 Range (µM) |
| Interleukin-6 (IL-6) | 1.2 to 9.04 |
| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 to 19.3 |
| Nitric Oxide (NO) | 2.4 to 5.2 |
| Prostaglandin E2 (PGE2) | 1.1 to 20.5 |
These compounds exert their anti-inflammatory effects by inhibiting the expression of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[10][14]
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
-
Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.
-
Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Structure-Activity Relationships (SAR)
The biological activity of halogenated benzofurans is highly dependent on the nature, position, and number of halogen substituents.
-
Type of Halogen: The presence of bromine has been frequently associated with increased cytotoxicity in cancer cells.[7] Fluorine substitution has also been shown to enhance anticancer and anti-inflammatory activities.[6][10][14]
-
Position of Halogen: The position of the halogen on the benzofuran ring is a critical determinant of its biological activity.[6] For example, para-position substitutions are often more potent due to favorable hydrophobic interactions.[6]
-
Multiple Halogenation: Dihalogenated compounds, particularly those with both fluorine and bromine, have shown potent anticancer effects.[10]
Conclusion
Halogenated benzofuran scaffolds represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties make them attractive candidates for further drug development. The ability to fine-tune their biological effects through specific halogenation patterns underscores the importance of continued structure-activity relationship studies. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the full therapeutic potential of these remarkable molecules.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antiviral activity of some new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iris.unica.it [iris.unica.it]
- 14. researchgate.net [researchgate.net]
The Strategic Role of 5-Bromo-1-benzofuran-2-carboxylic Acid in Fragment-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, fragment-based approaches have emerged as a powerful strategy for the identification of novel lead compounds. This methodology focuses on screening low molecular weight fragments that exhibit weak but efficient binding to a biological target. These initial hits then serve as starting points for the development of more potent and selective drug candidates. Within the diverse chemical space of fragments, the benzofuran scaffold has garnered significant attention due to its prevalence in biologically active natural products and synthetic compounds. This technical guide provides an in-depth exploration of a particularly valuable fragment, 5-Bromo-1-benzofuran-2-carboxylic acid, and its application in the discovery of novel therapeutics, with a focus on its role in the development of kinase and enzyme inhibitors.
The this compound Scaffold: A Privileged Fragment
This compound is a versatile heterocyclic compound that possesses key features making it an ideal candidate for fragment-based drug discovery (FBDD). The benzofuran core provides a rigid and planar structure that can engage in various non-covalent interactions with protein targets, including hydrophobic and π-stacking interactions. The carboxylic acid moiety at the 2-position serves as a crucial hydrogen bond donor and acceptor, often anchoring the fragment to key residues in the active site of an enzyme. Furthermore, the bromine atom at the 5-position offers a vector for chemical elaboration, allowing for the systematic exploration of the surrounding chemical space to enhance binding affinity and selectivity.
Applications in Drug Discovery: Targeting Kinases and Enzymes
The this compound fragment has been successfully employed in the development of inhibitors for several important drug targets, most notably Pim-1 kinase and carbonic anhydrases.
Pim-1 Kinase Inhibition
Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers, playing a crucial role in cell survival and proliferation.[1] Consequently, it has emerged as an attractive target for the development of novel anticancer agents. Fragment-based screening has led to the discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors.[2] The carboxylic acid and an amino group on the scaffold have been shown to form important salt-bridge and hydrogen bond interactions within the Pim-1 binding site.[2]
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Certain CA isoforms, such as CA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis. Novel benzofuran-based carboxylic acid derivatives have been synthesized and evaluated as inhibitors of these cancer-related CA isoforms.[3] Specifically, derivatives of 5-bromobenzofuran have demonstrated submicromolar inhibitory activity against hCA IX, highlighting the potential of this scaffold in developing selective anticancer agents.[3]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various derivatives of this compound against Pim-1 kinase and carbonic anhydrase isoforms.
Table 1: Inhibitory Activity of Benzofuran-2-Carboxylic Acid Derivatives against Pim-1 Kinase
| Compound ID | Modification on Benzofuran Core | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Reference |
| 29 | 7-amino-5-bromo | 130 | - | [2] |
| 38 | 5-bromo-7-(piperazin-1-yl) | - | - | [2] |
| 39 | 5-bromo-7-(4-methylpiperazin-1-yl) | - | - | [2] |
Table 2: Inhibitory Activity of 5-Bromobenzofuran-Based Carboxylic Acid Derivatives against Human Carbonic Anhydrase (hCA) Isoforms
| Compound ID | Modification | hCA I Ki (μM) | hCA II Ki (μM) | hCA IX Ki (μM) | hCA XII Ki (μM) | Reference |
| 9d | 5-bromo, ureido-linked benzoic acid (ortho) | >100 | 8.9 | 5.1 | >100 | [4] |
| 9e | 5-bromo, ureido-linked benzoic acid (meta) | 50.1 | 37.3 | 0.79 | 2.3 | [4] |
| 9f | 5-bromo, ureido-linked benzoic acid (para) | 4.5 | 26.5 | 0.56 | 0.88 | [4] |
| 11b | 5-bromo, ureido-linked hippuric acid | >100 | 9.8 | 19.0 | >100 | [4] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins.[5]
Materials:
-
3,5-Dibromocoumarin
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of the 3-halocoumarin (e.g., 3,5-dibromocoumarin) and sodium hydroxide in ethanol is prepared in a microwave vessel.[5]
-
The vessel is sealed and subjected to microwave irradiation (e.g., 300W) for a short duration (e.g., 5 minutes) at a controlled temperature (e.g., 79°C) with stirring.[5]
-
The reaction progress is monitored by thin-layer chromatography.[5]
-
Upon completion, the solvent is removed under reduced pressure.[5]
-
The crude product is dissolved in water and acidified with concentrated hydrochloric acid to a pH of 1, leading to the precipitation of the benzofuran-2-carboxylic acid.[5]
-
The solid product is collected by vacuum filtration, washed with water, and dried.[5]
Pim-1 Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by Pim-1 kinase.
Materials:
-
Recombinant Pim-1 kinase
-
Substrate peptide (e.g., a derivative of Bad)
-
[γ-³³P]ATP
-
Test compounds (benzofuran derivatives)
-
Reaction buffer
Procedure:
-
Recombinant Pim-1 kinase, the substrate peptide, and varying concentrations of the test compound are combined in a reaction buffer.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
This assay measures the CA-catalyzed CO₂ hydration activity.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
CO₂-saturated water
-
Buffer (e.g., HEPES or Tris)
-
pH indicator (e.g., phenol red)
-
Test compounds (benzofuran derivatives)
Procedure:
-
The assay is performed using a stopped-flow instrument to measure the initial rates of the CA-catalyzed CO₂ hydration reaction.[6]
-
The reaction mixture contains buffer, a pH indicator, and the respective hCA isoform.[6]
-
The reaction is initiated by mixing the enzyme solution with CO₂-saturated water.[6]
-
The change in absorbance of the pH indicator is monitored over time at its maximum absorbance wavelength (e.g., 557 nm for phenol red).[6]
-
To determine the inhibitory activity, the enzyme is pre-incubated with various concentrations of the test compound before initiating the reaction.
-
Inhibition constants (Ki) are calculated by fitting the data to the appropriate inhibition models.[6]
Visualizations
Fragment-Based Drug Discovery Workflow
Pim-1 Kinase Signaling Pathway
NF-κB and MAPK Signaling Pathways in Inflammation
Conclusion
This compound stands out as a highly valuable and versatile fragment in the realm of drug discovery. Its inherent structural features, coupled with the strategic placement of a bromine atom for chemical elaboration, make it an excellent starting point for the development of potent and selective inhibitors against a range of therapeutic targets. The successful application of this fragment in the discovery of Pim-1 kinase and carbonic anhydrase inhibitors underscores its potential. As fragment-based drug discovery continues to evolve, the strategic use of privileged scaffolds like this compound will undoubtedly play a pivotal role in accelerating the delivery of novel and effective medicines to patients in need.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Insights into the Electronic Landscape of 5-Bromo-1-benzofuran-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical electronic properties of 5-Bromo-1-benzofuran-2-carboxylic acid, a molecule of significant interest in medicinal chemistry, notably as a PIM-1 kinase inhibitor. By leveraging computational chemistry methodologies, particularly Density Functional Theory (DFT), this document elucidates the molecule's electronic structure, reactivity, and spectroscopic characteristics. This information is crucial for understanding its interaction with biological targets and for the rational design of novel therapeutic agents.
Core Electronic Properties: A Quantitative Overview
Theoretical calculations offer a powerful lens to quantify the electronic characteristics of a molecule. The following table summarizes key electronic descriptors calculated for the parent molecule, 1-benzofuran-2-carboxylic acid, which serves as a foundational reference. The introduction of a bromine atom at the 5-position is expected to modulate these values due to its electron-withdrawing nature.
| Electronic Property | Calculated Value (for 1-benzofuran-2-carboxylic acid) | Significance in Drug Design |
| HOMO Energy | -6.331 eV[1] | Relates to the ability to donate electrons; crucial for interactions with electron-deficient sites in biological targets. |
| LUMO Energy | -1.632 eV[1] | Indicates the ability to accept electrons; important for interactions with electron-rich biological residues. |
| HOMO-LUMO Gap (ΔE) | 4.699 eV[1] | A key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Ionization Potential (I) | 6.331 eV[1] | The energy required to remove an electron; informs on the molecule's susceptibility to oxidation. |
| Electron Affinity (A) | 1.632 eV[1] | The energy released upon gaining an electron; relates to the molecule's ability to be reduced. |
| Chemical Potential (µ) | -3.999 eV[1] | Describes the escaping tendency of electrons from a system; influences charge transfer interactions. |
| Global Hardness (η) | 2.3495 eV | Measures resistance to change in electron distribution; "harder" molecules are less reactive. |
| Global Softness (ζ) | 0.4256 eV⁻¹ | The reciprocal of hardness; "softer" molecules are more polarizable and reactive. |
| Electrophilicity Index (ω) | 3.374 eV[1] | A measure of the electrophilic nature of a molecule; useful for predicting reactivity in polar reactions. |
Note: The values for Global Hardness and Softness were calculated using the HOMO and LUMO energies from the cited source with the formulas η = (I - A) / 2 and ζ = 1 / η.
Methodologies for Theoretical Calculation
The electronic properties presented are typically determined using a standardized computational workflow. This section outlines the common protocols employed in the theoretical analysis of benzofuran derivatives.
Computational Details
Density Functional Theory (DFT) is the most common quantum chemical method for these calculations due to its balance of accuracy and computational cost.[2]
-
Geometry Optimization: The initial step involves optimizing the 3D structure of this compound to find its most stable energetic conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-311+G(d,p).[2] This level of theory has been shown to provide a good balance of accuracy and computational efficiency for small organic molecules.[2]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: With the optimized geometry, a series of electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.[3] The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[3]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials (typically red for negative potential and blue for positive potential).
-
Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule, offering insights into the local electronic environment and potential sites for electrostatic interactions.[3]
-
-
Software: These calculations are commonly carried out using software packages like Gaussian, with visualization of the results, such as molecular orbitals and MEP maps, performed using programs like GaussView.[3]
Visualizing Molecular Structure and Computational Workflow
Diagrams are essential for conceptualizing the molecular structure and the logical flow of the computational analysis.
Conclusion
The theoretical analysis of this compound's electronic properties provides invaluable data for understanding its chemical behavior and biological activity. The methodologies outlined, centered on Density Functional Theory, offer a robust framework for predicting key electronic descriptors such as the HOMO-LUMO gap, molecular electrostatic potential, and atomic charges. These parameters are fundamental to the molecule's reactivity and its ability to interact with pharmacological targets. This guide serves as a comprehensive resource for researchers aiming to leverage computational insights in the field of drug discovery and development, facilitating a more informed, structure-based approach to designing next-generation therapeutics.
References
Methodological & Application
Application Notes and Protocols: Evaluating the Antimicrobial Potential of 5-Bromo-1-benzofuran-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzofuran and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The benzofuran scaffold is a key structural motif in many biologically active natural products and synthetic compounds.[2][4] Modifications to the benzofuran ring, such as halogenation, have been shown to influence the antimicrobial efficacy of these compounds.[5][6] Specifically, bromo-substituted benzofuran derivatives have demonstrated potent antibacterial and antifungal activities.[5][6] This document provides detailed application notes and experimental protocols for evaluating the antimicrobial properties of 5-Bromo-1-benzofuran-2-carboxylic acid. While specific antimicrobial data for this particular compound is not extensively available in the public domain, the provided protocols are based on established methods for assessing the antimicrobial activity of benzofuran derivatives.
Data Presentation
Quantitative data from antimicrobial assays are crucial for determining the efficacy of a test compound. The following tables are presented as templates for researchers to systematically record and compare their experimental findings for this compound.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Zone of Inhibition (mm) (Disc Diffusion) |
| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | |||
| Bacillus subtilis (e.g., ATCC 6633) | Gram-positive | |||
| Escherichia coli (e.g., ATCC 25922) | Gram-negative | |||
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative | |||
| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive |
Table 2: Antifungal Activity of this compound
| Fungal Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| Candida albicans (e.g., ATCC 90028) | Yeast | ||
| Aspergillus niger (e.g., ATCC 16404) | Mold | ||
| Aspergillus fumigatus | Mold |
Experimental Protocols
The following are detailed protocols for key antimicrobial assays. It is recommended to perform these assays in triplicate to ensure the reliability of the results.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile 96-well microtiter plates
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with DMSO)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the appropriate broth medium.
-
Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to achieve a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. The final volume in each well should be uniform (e.g., 200 µL).
-
Controls:
-
Positive Control: A well containing a standard antibiotic or antifungal.
-
Negative Control: A well containing only the broth medium and the same concentration of DMSO used for the test compound to ensure it has no inhibitory effect.
-
Growth Control: A well containing only the broth medium and the microbial inoculum.
-
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto an agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates at the appropriate temperature and duration.
-
The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for antimicrobial susceptibility testing.
Caption: General workflow for determining MIC and MBC/MFC.
Potential Mechanism of Action
While the specific mechanism of action for this compound is not fully elucidated, benzofuran derivatives have been suggested to exert their antimicrobial effects through various mechanisms. One proposed mechanism involves the inhibition of essential enzymes in microbial metabolic pathways.[7] The following diagram illustrates a hypothetical signaling pathway that could be targeted.
Caption: A potential mechanism of action for benzofuran derivatives.
Disclaimer: The information provided in these application notes and protocols is intended for guidance and is based on general methodologies for antimicrobial testing of benzofuran compounds. Researchers should adapt these protocols as necessary for their specific experimental conditions and perform appropriate validation. The provided tables are templates and do not contain experimental data for this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. jopcr.com [jopcr.com]
- 4. ijpbs.com [ijpbs.com]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Testing the Anticancer Activity of 5-Bromo-1-benzofuran-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the anticancer potential of 5-Bromo-1-benzofuran-2-carboxylic acid and its derivatives. The protocols outlined below detail methodologies for assessing cytotoxicity, induction of apoptosis, and the impact on key cancer-related signaling pathways.
Overview of Anticancer Potential
Benzofuran derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of biological activities, including potent anticancer effects.[1][2] The introduction of a bromine atom at the 5-position and a carboxylic acid group at the 2-position of the benzofuran scaffold can modulate the compound's physicochemical properties and biological activity, potentially enhancing its efficacy and selectivity against cancer cells.[3][4] Published studies on related bromo-benzofuran derivatives have shown cytotoxic activity against various cancer cell lines, including those of breast, colon, leukemia, and cervical cancers.[1][3][5] The proposed mechanisms of action often involve the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor progression, such as the PI3K/Akt/mTOR and HIF-1α pathways.[5][6][7]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various bromo-benzofuran derivatives against a panel of human cancer cell lines, providing a comparative view of their cytotoxic potency.
| Compound ID | Derivative Description | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 9e | 5-bromobenzofuran-based carboxylic acid derivative | MDA-MB-231 (Breast) | 2.52 | [8][9][10] |
| 14c | Bromo derivative of 3-oxadiazolylbenzofuran | HCT-116 (Colon) | 3.27 | [11] |
| VIII | Bromo derivative of benzofuran | K562 (Leukemia) | 5.0 | [12] |
| 3a | Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate | HeLa (Cervical) | 20 | [5] |
| 1c | 7-Acetyl-2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran | K562 (Leukemia) | 30 | [5] |
| 3d | Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate | MOLT-4 (Leukemia) | 30 | [5] |
| 1e | 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | MOLT-4 (Leukemia) | 45 | [5] |
| 2d | Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | MOLT-4 (Leukemia) | 70 | [5] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cells.[13] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[14][15]
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, HCT-116, HeLa, K562, MOLT-4)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[15]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14][16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.[14]
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Detection (Annexin V/PI Staining)
This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by the test compounds.[17][18] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V, while late apoptotic or necrotic cells have compromised membranes that allow PI to enter and stain the DNA.[19]
Materials:
-
Cancer cells treated with benzofuran derivatives
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer[18]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the IC₅₀ concentration of the benzofuran derivative for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[19]
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[18]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[17][18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18][20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[18][20] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[18]
Caption: Experimental workflow for apoptosis detection by Annexin V/PI staining.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways, such as PI3K/Akt/mTOR, that may be affected by the benzofuran derivatives.[21][22][23]
Materials:
-
Cancer cells treated with benzofuran derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors[23]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes[23]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in ice-cold RIPA buffer.[23]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.[23]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[22]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[22]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[23]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[23]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of benzofuran derivatives as novel anti-pancreatic carcinoma agents via interfering the hypoxia environment by targeting HIF-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 12. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. scispace.com [scispace.com]
- 20. Apoptosis Protocols | USF Health [health.usf.edu]
- 21. medium.com [medium.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. benchchem.com [benchchem.com]
5-Bromo-1-benzofuran-2-carboxylic acid: A Versatile Scaffold for Novel Carbonic Anhydrase Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Bromo-1-benzofuran-2-carboxylic acid has emerged as a valuable building block in medicinal chemistry for the development of potent and selective carbonic anhydrase (CA) inhibitors. The benzofuran scaffold, appropriately substituted, can be tailored to target specific isoforms of carbonic anhydrase, an enzyme family implicated in a range of physiological processes and pathological conditions, including cancer, glaucoma, and epilepsy. In particular, the tumor-associated isoforms CA IX and CA XII are significant targets in oncology due to their role in pH regulation and tumor progression in hypoxic environments. This document provides detailed application notes on the utility of this compound in synthesizing novel CA inhibitors, along with experimental protocols for their synthesis and biological evaluation.
Data Presentation: Inhibitory Activity of 5-Bromobenzofuran-Based Carboxylic Acids
The inhibitory potency of synthesized compounds derived from this compound against four human carbonic anhydrase (hCA) isoforms (hCA I, II, IX, and XII) is summarized below. The data highlights the potential for developing isoform-selective inhibitors based on this scaffold.[1]
| Compound ID | Linker | R Group (Benzoic Acid Position) | hCA I (Kᵢ, μM) | hCA II (Kᵢ, μM) | hCA IX (Kᵢ, μM) | hCA XII (Kᵢ, μM) |
| 9d | Ureido | ortho | >100 | 4.1 | 5.1 | >100 |
| 9e | Ureido | meta | 36.8 | 37.2 | 0.79 | 2.3 |
| 9f | Ureido | para | 35.4 | 7.2 | 0.56 | 1.9 |
Data extracted from Eldehna, W. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters.[1]
Signaling Pathway: Hypoxia-Induced CA IX Expression in Cancer
Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many types of solid tumors and is a key player in the adaptation of cancer cells to hypoxic and acidic microenvironments. Its expression is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.
Caption: Hypoxia-induced CA IX expression pathway in cancer cells.
Experimental Workflow: Synthesis of Benzofuran-Ureido-Benzoic Acid Derivatives
The synthesis of the target carbonic anhydrase inhibitors from this compound involves a multi-step process, including the formation of a carbohydrazide, followed by a Curtius rearrangement to yield an isocyanate, which is then reacted with an aminobenzoic acid.
Caption: Synthetic workflow for benzofuran-ureido-benzoic acid CA inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-1-benzofuran-2-carbohydrazide
This protocol describes the synthesis of the key hydrazide intermediate from the corresponding ethyl ester.
Materials:
-
Ethyl 5-bromo-1-benzofuran-2-carboxylate
-
Hydrazine hydrate (99%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve ethyl 5-bromo-1-benzofuran-2-carboxylate (1 equivalent) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (e.g., 10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 5-bromo-1-benzofuran-2-carbohydrazide.
Protocol 2: Synthesis of 2-Isocyanato-5-bromo-1-benzofuran via Curtius Rearrangement
This protocol outlines the conversion of the carbohydrazide to the isocyanate intermediate.
Materials:
-
5-Bromo-1-benzofuran-2-carbohydrazide
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Dry xylene
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Suspend 5-bromo-1-benzofuran-2-carbohydrazide (1 equivalent) in glacial acetic acid and cool the mixture to 0 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 equivalents) in a minimal amount of water dropwise to the cooled suspension while stirring.
-
Continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 1.5 hours.
-
The formed 5-bromo-1-benzofuran-2-carbonyl azide can be extracted with a suitable organic solvent (e.g., dichloromethane), washed with water and brine, and dried over anhydrous sodium sulfate.
-
After solvent removal, dissolve the crude azide in dry xylene.
-
Heat the solution to reflux to initiate the Curtius rearrangement. The rearrangement is typically complete within 1-2 hours, with the evolution of nitrogen gas.
-
The resulting solution of 2-isocyanato-5-bromo-1-benzofuran in xylene can be used directly in the next step.
Protocol 3: Synthesis of Benzofuran-Ureido-Benzoic Acid Derivatives
This protocol describes the final coupling step to obtain the target carbonic anhydrase inhibitors.
Materials:
-
Solution of 2-isocyanato-5-bromo-1-benzofuran in dry xylene
-
Appropriate aminobenzoic acid (e.g., 3-aminobenzoic acid) (1 equivalent)
-
Dry xylene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To the solution of 2-isocyanato-5-bromo-1-benzofuran in dry xylene from the previous step, add the desired aminobenzoic acid (1 equivalent).
-
Heat the reaction mixture to reflux and stir for 5-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with xylene and then a non-polar solvent like hexane to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure benzofuran-ureido-benzoic acid derivative.
Protocol 4: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against various carbonic anhydrase isoforms.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Tris buffer (pH 7.4)
-
4-Nitrophenyl acetate (NPA) as substrate
-
Synthesized inhibitor compounds
-
Acetazolamide (as a standard inhibitor)
-
DMSO
-
96-well microplates
-
Spectrophotometric microplate reader
Procedure:
-
Prepare stock solutions of the inhibitor compounds and acetazolamide in DMSO.
-
In a 96-well plate, add the appropriate volume of Tris buffer.
-
Add varying concentrations of the inhibitor (or DMSO for control) to the wells.
-
Add a solution of the carbonic anhydrase isoform to each well and incubate for 10 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding a solution of 4-nitrophenyl acetate.
-
Immediately measure the absorbance at 400 nm kinetically over a period of 10-20 minutes. The rate of increase in absorbance corresponds to the enzymatic activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, if the Michaelis-Menten constant (Kₘ) of the substrate is known.
References
Application Notes and Protocols: Synthesis of Amide Derivatives from 5-Bromo-1-benzofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] Amide derivatives of 5-Bromo-1-benzofuran-2-carboxylic acid, in particular, are of significant interest in medicinal chemistry for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of these amide derivatives, a summary of relevant quantitative data, and visualizations of the synthetic workflow and a key biological signaling pathway influenced by this class of compounds.
Data Presentation
The synthesis of amide derivatives from this compound can be achieved with a variety of amines, including primary, secondary, and substituted anilines, using several synthetic methodologies. The yields are generally moderate to excellent, depending on the chosen amine and the coupling method. Below is a summary of representative examples.
| Amine | Coupling Method | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Ammonium Hydroxide (25% aq.) | Acid Chloride | Toluene | 3 h (acid chloride formation), then addition at 0°C | Reflux, then 0°C to RT | Not explicitly stated for 5-bromo, but a general procedure is provided. | [3] |
| (2-hydroxy-1,1-dimethylethyl)amine | Not specified | Not specified | Not specified | Not specified | High | [3] (Qualitative) |
| Various primary and secondary amines | Two-step, one-pot transamidation from 8-AQ amide | MeCN, then Toluene | 5 h (Boc activation), then 0.5-6 h (aminolysis) | 60°C | Good to Excellent | [4] |
| Substituted Anilines | Not specified | Not specified | Not specified | Not specified | Moderate to Good | General observation from multiple sources |
Experimental Protocols
Two primary methods for the synthesis of amide derivatives from this compound are presented below: the acid chloride method and a modern coupling reagent-based method.
Protocol 1: Synthesis via the Acid Chloride Method
This traditional and often high-yielding method involves the conversion of the carboxylic acid to the more reactive acid chloride, followed by reaction with the desired amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
The desired primary or secondary amine
-
A suitable base (e.g., Triethylamine (TEA), Pyridine, or aqueous ammonium hydroxide)
-
Ice bath
-
Standard laboratory glassware and stirring equipment
Procedure:
Step 1: Formation of 5-Bromo-1-benzofuran-2-carbonyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in anhydrous toluene (0.4 mmol/mL).
-
Carefully add thionyl chloride (1.65 equivalents) to the suspension.
-
Heat the mixture to reflux and stir for 3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature and concentrate it under reduced pressure to remove excess thionyl chloride and the solvent. The resulting crude 5-Bromo-1-benzofuran-2-carbonyl chloride is typically used in the next step without further purification.
Step 2: Amidation
-
Prepare a solution of the desired amine (1.0-1.2 equivalents) and a suitable base (e.g., triethylamine, 1.5 equivalents) in an appropriate anhydrous solvent (e.g., DCM or THF) in a separate flask, cooled in an ice bath. For the synthesis of the primary amide, an ice-cold solution of 25% aqueous ammonium hydroxide can be used.[3]
-
Dissolve the crude 5-Bromo-1-benzofuran-2-carbonyl chloride from Step 1 in a minimal amount of anhydrous DCM or THF.
-
Slowly add the acid chloride solution dropwise to the cold amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate (the amide product or hydrochloride salt of the base) may form.
Work-up and Purification:
-
If a precipitate forms, collect it by filtration. Wash the solid with cold water and dry it under a vacuum.[3]
-
Alternatively, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 5% HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis using a Coupling Reagent (HATU)
This method avoids the harsh conditions of acid chloride formation and is suitable for more sensitive substrates. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and efficient coupling reagent.
Materials:
-
This compound
-
HATU
-
A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA)
-
The desired primary or secondary amine
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add HATU (1.1-1.2 equivalents) and DIPEA (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous lithium chloride (LiCl) solution (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of amide derivatives from this compound.
Caption: General workflow for the synthesis of amide derivatives.
Signaling Pathway: T-Cell Receptor (TCR) Signaling
Some benzofuran-2-carboxylic acid derivatives have been identified as inhibitors of Lymphoid-tyrosine phosphatase (LYP), a key negative regulator of the T-cell receptor (TCR) signaling pathway. Inhibition of LYP can enhance T-cell activation, which is a promising strategy for cancer immunotherapy.
Caption: Inhibition of LYP by benzofuran derivatives enhances TCR signaling.
References
- 1. 5-Amino-1-benzofuran-2-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 5-Bromo-1-benzofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 5-bromo-1-benzofuran-2-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a two-step synthesis commencing from the commercially available 5-bromosalicylaldehyde.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals.[1][2] The introduction of a carboxamide functional group at the 2-position and a bromine atom at the 5-position of the benzofuran ring system yields a versatile intermediate, 5-bromo-1-benzofuran-2-carboxamide, which can be further functionalized to generate libraries of potential drug candidates. This protocol details a reliable method for its preparation.
Overall Synthetic Scheme
The synthesis of 5-bromo-1-benzofuran-2-carboxamide is achieved in two primary steps:
-
Step 1: Synthesis of 5-bromo-1-benzofuran-2-carboxylic acid from 5-bromosalicylaldehyde and ethyl bromoacetate followed by saponification.
-
Step 2: Amidation of this compound to yield the target compound, 5-bromo-1-benzofuran-2-carboxamide.
Experimental Protocols
Step 1: Synthesis of this compound
This procedure involves the initial formation of the ethyl ester followed by hydrolysis to the carboxylic acid.
Materials:
-
5-Bromosalicylaldehyde
-
Ethyl bromoacetate
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ester Formation:
-
To a solution of 5-bromosalicylaldehyde (1.0 eq.) in DMF, add cesium carbonate (1.0 eq.).[3]
-
Stir the mixture at room temperature for a short period.
-
Slowly add ethyl bromoacetate (2.0 eq.) to the reaction mixture.[3]
-
Heat the reaction mixture to 120 °C and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain ethyl 5-bromobenzofuran-2-carboxylate.
-
-
Saponification:
-
Dissolve the crude ethyl 5-bromobenzofuran-2-carboxylate in ethanol.
-
Add an aqueous solution of NaOH or KOH and stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with HCl until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Step 2: Synthesis of 5-bromo-1-benzofuran-2-carboxamide
This procedure describes the conversion of the carboxylic acid to the corresponding amide via an acid chloride intermediate.[4]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Aqueous ammonium hydroxide (NH₄OH, 25%)
-
Ice
Procedure:
-
Acid Chloride Formation:
-
Suspend this compound (1.0 eq.) in anhydrous toluene.
-
Add thionyl chloride (1.65 eq.) to the suspension.[4]
-
Heat the mixture at reflux for 3 hours.[4]
-
After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove excess thionyl chloride and toluene, yielding the crude benzofuran-2-carbonyl chloride.
-
-
Amidation:
-
In a separate flask, cool a solution of 25% aqueous ammonium hydroxide using an ice bath.
-
Add the crude benzofuran-2-carbonyl chloride in small portions to the cold ammonium hydroxide solution with vigorous stirring.[4]
-
Allow the reaction mixture to warm to room temperature. A precipitate will form.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and dry it under vacuum to obtain 5-bromo-1-benzofuran-2-carboxamide.[4]
-
Data Presentation
| Compound Name | Starting Material | Reagents | Solvent | Yield (%) |
| Ethyl 5-bromobenzofuran-2-carboxylate | 5-Bromosalicylaldehyde | Ethyl bromoacetate, Cs₂CO₃ | DMF | 93%[3] |
| This compound | Ethyl 5-bromobenzofuran-2-carboxylate | NaOH or KOH | Ethanol/Water | High |
| 5-bromo-1-benzofuran-2-carboxamide | This compound | SOCl₂, NH₄OH | Toluene/Water | Not specified |
Note: Yields can vary based on reaction scale and purification methods.
Visualizations
Experimental Workflow
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. 5-broMobenzofuran-2-carboxaMide synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 5-Bromo-1-benzofuran-2-carboxylic Acid Derivatives in Breast Cancer Cell Line Studies
These application notes provide a comprehensive overview of the utilization of a 5-bromobenzofuran-based carboxylic acid derivative, specifically compound 9e, in the study of breast cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Benzofuran derivatives have emerged as a significant class of heterocyclic compounds with a wide range of biological activities, including potent anticancer properties.[1][2] This document focuses on a promising 5-bromobenzofuran derivative, referred to as compound 9e in the literature, which has demonstrated significant antiproliferative and pro-apoptotic effects against human breast cancer cell lines.[3][4][5] The primary mechanism of action for this class of compounds is through the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors and linked to cancer progression.[3][5][6]
Mechanism of Action
Compound 9e, a 5-bromobenzofuran-based carboxylic acid derivative, acts as a potent and selective inhibitor of human carbonic anhydrase IX (hCA IX).[3][5][6] Carbonic anhydrases are metalloenzymes that play a crucial role in pH regulation and CO2 homeostasis.[3][6] The tumor-associated isoform hCA IX is highly expressed in response to hypoxia and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis. By selectively inhibiting hCA IX, this benzofuran derivative disrupts the pH balance within cancer cells, leading to cell cycle arrest and apoptosis.[3][5]
Quantitative Data
The antiproliferative activity and cellular effects of the 5-bromobenzofuran derivative 9e have been quantified against various breast cancer cell lines.
Table 1: In Vitro Antiproliferative Activity (IC50)
| Compound | Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
| Derivative 9e | MDA-MB-231 (Triple-Negative) | 2.52 ± 0.39 | 2.36 ± 0.18 |
| Derivative 9e | MCF-7 (ER-Positive) | 14.91 ± 1.04 | >100 |
Data sourced from Eldehna et al., 2020.[3]
Table 2: Cell Cycle Analysis in MDA-MB-231 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 62.10 | 27.10 | 10.80 |
| Derivative 9e (2.52 µM) | 48.50 | 19.20 | 32.30 |
Cells were treated for 24 hours. Data indicates a significant arrest in the G2/M phase.[3]
Table 3: Apoptosis Induction in MDA-MB-231 Cells
| Treatment | % Viable Cells | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Control | 98.75 | 0.47 | 0.31 | 0.47 |
| Derivative 9e (2.52 µM) | 67.65 | 8.11 | 23.77 | 0.47 |
Cells were treated for 24 hours and analyzed by Annexin V-FITC/PI staining.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Sulforhodamine B (SRB) Assay for Cell Viability
This assay is used to determine the cytotoxic effects of the compound on breast cancer cell lines.[3]
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
5-Bromobenzofuran derivative stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 5-bromobenzofuran derivative and incubate for 48-72 hours.
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with distilled water and allow them to air dry.
-
Stain the cells by adding 50 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Dissolve the bound SRB dye by adding 100 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle progression.[1][3]
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231)
-
6-well plates
-
5-Bromobenzofuran derivative
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the IC50 concentration of the 5-bromobenzofuran derivative for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231)
-
6-well plates
-
5-Bromobenzofuran derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and incubate overnight.
-
Treat the cells with the IC50 concentration of the 5-bromobenzofuran derivative for 24 hours.
-
Harvest both the adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]
- 5. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Microwave-Assisted Synthesis of Benzofuran-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of benzofuran-2-carboxylic acid derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced sustainability.[1][2][3] These compounds are of significant interest in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antifungal properties.[4][5][6]
Introduction
Benzofuran-2-carboxylic acid and its derivatives are key structural motifs in a wide range of biologically active molecules.[6] Their synthesis is a critical step in the development of novel therapeutic agents. Microwave-assisted synthesis has emerged as a powerful tool to expedite this process, offering rapid and efficient heating of the reaction mixture.[1][3] This technique relies on the interaction of microwave radiation with polar molecules in the reaction, leading to rapid and uniform heating that can significantly accelerate reaction rates.[1]
This document outlines a reliable and rapid microwave-assisted protocol for the synthesis of benzofuran-2-carboxylic acid derivatives, primarily through the Perkin rearrangement of 3-halocoumarins.[7][8]
Data Presentation
The following table summarizes the reaction conditions and yields for the microwave-assisted synthesis of various benzofuran-2-carboxylic acid derivatives from their corresponding 3-bromocoumarins.
| Entry | Substituent (R) | Microwave Power (W) | Time (min) | Temperature (°C) | Yield (%) |
| 1 | 6,7-dimethoxy-4-methyl | 300 | 5 | 79 | 99 |
| 2 | 6-methoxy-4-methyl | 300 | 5 | 79 | 98 |
| 3 | 4-methyl | 300 | 5 | 79 | 97 |
| 4 | 6,7-dichloro-4-methyl | 300 | 5 | 79 | 96 |
Experimental Protocols
General Protocol for Microwave-Assisted Perkin Rearrangement
This protocol describes the conversion of 3-bromocoumarins to benzofuran-2-carboxylic acids.
Materials:
-
Substituted 3-bromocoumarin
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, for work-up)
-
Microwave reactor
-
Appropriate microwave reaction vessel with a stirrer bar
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a microwave reaction vessel, add the substituted 3-bromocoumarin (1 equivalent).[7]
-
Add ethanol as the solvent.[7]
-
Add sodium hydroxide (3 equivalents).[7]
-
Seal the vessel and place it in the microwave reactor.[7]
-
Irradiate the reaction mixture at 300 W for 5 minutes, maintaining a temperature of 79°C with stirring.[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture using a rotary evaporator to remove the ethanol.[7]
-
Dissolve the crude product in a minimum amount of water.[7]
-
Acidify the aqueous solution with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the final product.
Alternative Protocol: Microwave-Assisted One-Pot Three-Component Synthesis of Benzofuran-2-carboxamides
This method provides a rapid and efficient route to benzofuran-2-carboxamide derivatives.
Materials:
-
Substituted 2'-hydroxyacetophenone
-
α-chloroacetyl chloride
-
Amine
-
Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor
-
Appropriate microwave reaction vessel with a stirrer bar
Procedure:
-
In a microwave reaction vessel, combine the 2'-hydroxyacetophenone (1 equivalent), α-chloroacetyl chloride (1 equivalent), and the desired amine (1 equivalent) in dry DMF at 0°C.[9]
-
Add cesium carbonate (Cs2CO3) as the base.[9]
-
Seal the vessel and place it in the microwave reactor.[9]
-
Irradiate the mixture at 140°C for 5 minutes.[9]
-
After cooling, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent.
-
Purify the crude product by chromatography to yield the desired benzofuran-2-carboxamide.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of benzofuran-2-carboxylic acid derivatives via the Perkin rearrangement.
Caption: General workflow for the microwave-assisted synthesis.
Signaling Pathway Inhibition
Benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of the NF-κB signaling pathway, which is a key regulator of inflammation and is often dysregulated in cancer.[4][10]
References
- 1. mdpi.com [mdpi.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. researchgate.net [researchgate.net]
Palladium-Catalyzed Synthesis of Substituted Benzofurans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted benzofurans, a crucial heterocyclic motif in medicinal chemistry and materials science. The following sections outline three robust palladium-catalyzed methods: Sonogashira coupling followed by cyclization, intramolecular Heck reaction, and a C-H activation/oxidation tandem reaction. Each section includes quantitative data, detailed methodologies, and visualizations of the reaction mechanisms or workflows to facilitate practical application in a research setting.
Method 1: Sonogashira Coupling and Cyclization
This widely used method constructs 2-substituted or 2,3-disubstituted benzofurans through a one-pot, two-step sequence. The process begins with a palladium- and copper-cocatalyzed Sonogashira cross-coupling of a 2-iodophenol with a terminal alkyne. The resulting 2-alkynylphenol intermediate then undergoes an intramolecular cyclization to form the benzofuran ring. This approach is valued for its versatility and tolerance of a wide range of functional groups.
Quantitative Data Summary: One-Pot Synthesis of 2-Arylbenzofurans
| Entry | 2-Iodophenol Derivative | Terminal Alkyne | Yield (%) |
| 1 | 2-Iodophenol | Phenylacetylene | 92 |
| 2 | 2-Iodo-4-methylphenol | Phenylacetylene | 88 |
| 3 | 4-Bromo-2-iodophenol | Phenylacetylene | 95 |
| 4 | 2-Iodophenol | 4-Methoxyphenylacetylene | 91 |
| 5 | 2-Iodophenol | 4-Chlorophenylacetylene | 89 |
| 6 | 2-Iodophenol | 1-Ethynylcyclohexene | 85 |
| 7 | 2-Iodophenol | 3-Ethynylthiophene | 87 |
Experimental Protocol: General Procedure for Sonogashira Coupling/Cyclization
Materials:
-
2-Iodophenol derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (1 mol%)
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 2-iodophenol derivative (1.0 equiv, 5.0 mmol) and the terminal alkyne (1.2 equiv, 6.0 mmol) in triethylamine (12.5 mL), add PdCl₂(PPh₃)₂ (0.02 equiv, 0.1 mmol) and stir for 5 minutes at room temperature.
-
Add CuI (0.01 equiv, 0.05 mmol) to the mixture and continue stirring for another 2 minutes before flushing the reaction vessel with argon.
-
Seal the vessel and allow the mixture to stir at room temperature for 3–6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and wash the filter cake with diethyl ether.
-
Wash the combined filtrate with saturated aqueous NaCl solution and extract with diethyl ether (2 x 15 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexanes) to afford the desired 2-substituted benzofuran.
Reaction Workflow
Method 2: Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful method for the synthesis of benzofuran derivatives, particularly dihydrobenzofurans, through the cyclization of suitably functionalized phenol precursors. This reaction involves the palladium-catalyzed coupling of an aryl halide with an adjacent alkene moiety, leading to the formation of the heterocyclic ring.
Quantitative Data Summary: Intramolecular Heck Reaction for Dihydrobenzofurans
| Entry | Substrate (o-allyl-iodophenol derivative) | Yield (%) |
| 1 | 2-Iodo-6-allylphenol | 85 |
| 2 | 2-Iodo-4-methyl-6-allylphenol | 82 |
| 3 | 2-Iodo-4-methoxy-6-allylphenol | 90 |
| 4 | 2-Iodo-4-chloro-6-allylphenol | 78 |
| 5 | 2-Iodo-6-(2-methylallyl)phenol | 88 |
Experimental Protocol: General Procedure for Intramolecular Heck Reaction
Materials:
-
o-Allyl-iodophenol derivative (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the o-allyl-iodophenol derivative (1.0 equiv) in acetonitrile.
-
Add Pd(OAc)₂ (0.05 equiv), PPh₃ (0.10 equiv), and K₂CO₃ (2.0 equiv) to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dihydrobenzofuran derivative.
Catalytic Cycle
Method 3: C-H Activation/Oxidation Tandem Reaction
This modern approach provides an efficient route to 2-substituted benzofurans by reacting 2-hydroxystyrenes with iodobenzenes.[1] The reaction proceeds via a palladium-catalyzed C-H activation of the styrene olefin, followed by an oxidative cyclization.[1] This method is notable for its atom economy and ability to construct complex benzofurans from relatively simple starting materials.[1]
Quantitative Data Summary: C-H Activation/Oxidation for 2-Arylbenzofurans[1]
| Entry | 2-Hydroxystyrene Derivative | Iodobenzene Derivative | Yield (%) |
| 1 | 2-vinylphenol | Iodobenzene | 85 |
| 2 | 2-vinylphenol | 1-iodo-4-methoxybenzene | 82 |
| 3 | 2-vinylphenol | 1-iodo-4-nitrobenzene | 75 |
| 4 | 4-methoxy-2-vinylphenol | Iodobenzene | 88 |
| 5 | 4-bromo-2-vinylphenol | 1-iodo-4-methylbenzene | 78 |
Experimental Protocol: General Procedure for C-H Activation/Oxidation[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
1,10-Phenanthroline (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Benzoquinone (BQ) (1.2 equiv.)
-
Substituted 2-hydroxystyrene (1.0 equiv.)
-
Substituted iodobenzene (1.2 equiv.)
-
Anhydrous Dimethylformamide (DMF) (0.2 M)
-
Ethyl acetate (EtOAc)
-
Celite
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dried Schlenk tube, add Pd(OAc)₂ (0.05 equiv), 1,10-phenanthroline (0.10 equiv), K₂CO₃ (2.0 equiv), and benzoquinone (1.2 equiv).[1]
-
Evacuate and backfill the tube with argon three times.[1]
-
Add the substituted 2-hydroxystyrene (1.0 equiv) and the substituted iodobenzene (1.2 equiv) dissolved in anhydrous DMF (0.2 M).[1]
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC.[1]
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.[1]
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.[1]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[1]
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired substituted benzofuran.[1]
Reaction Workflow
References
Troubleshooting & Optimization
Common side reactions in the synthesis of 5-Bromo-1-benzofuran-2-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of 5-Bromo-1-benzofuran-2-carboxylic acid.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Question: I am not getting the expected yield of this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the reaction conditions and the purity of the starting materials. A common synthetic route involves the reaction of 5-bromosalicylaldehyde with an ethyl haloacetate followed by hydrolysis. Here are the key aspects to investigate:
-
Purity of Starting Materials: Ensure that the 5-bromosalicylaldehyde and the haloacetate reagent are of high purity. Impurities can interfere with the reaction.
-
Base Strength and Stoichiometry: The choice and amount of base are critical. A weak base may not be sufficient to deprotonate the phenolic hydroxyl group of the salicylaldehyde, while an excessively strong base can lead to side reactions. Potassium carbonate is commonly used, and its stoichiometry should be carefully controlled.[1]
-
Reaction Temperature: The reaction temperature needs to be optimized. Insufficient temperature can lead to a slow or incomplete reaction, while excessively high temperatures may promote side reactions like decarboxylation.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used to prevent hydrolysis of the reagents and intermediates.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the salicylaldehyde.
Issue 2: Presence of Significant Side Products
Question: My reaction mixture shows multiple spots on TLC, and I am having difficulty isolating the pure this compound. What are the common side reactions?
Answer: The formation of side products is a common challenge. Based on the typical synthetic routes, the following are the most probable side reactions:
-
Incomplete Cyclization: The intermediate, ethyl 2-((4-bromo-2-formylphenoxy)acetate), may not fully cyclize to the benzofuran ring. This can be due to insufficient reaction time or temperature.
-
O-Alkylation of the Product: The phenoxide intermediate can potentially react with another molecule of the ethyl haloacetate, leading to O-alkylation.
-
Decarboxylation: The final product, this compound, can undergo decarboxylation to form 5-bromobenzofuran, especially at elevated temperatures.
-
Side Reactions of the Aldehyde: The aldehyde group of 5-bromosalicylaldehyde can undergo undesired reactions if not properly controlled.
To minimize these side reactions, carefully control the reaction stoichiometry, temperature, and reaction time. Monitoring the reaction progress by TLC is crucial to determine the optimal point for work-up.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic method for preparing this compound?
A1: A common and effective method is the synthesis of the corresponding ethyl ester followed by hydrolysis. A typical procedure involves reacting 5-bromosalicylaldehyde with diethyl bromomalonate or ethyl bromoacetate in the presence of a base like potassium carbonate in a suitable solvent such as 2-butanone or DMF.[1][2] The resulting ethyl 5-bromo-1-benzofuran-2-carboxylate can then be hydrolyzed to the carboxylic acid using a base like sodium hydroxide, followed by acidification.[2]
Q2: How can I effectively purify the final product?
A2: Purification of this compound typically involves the following steps:
-
Acid-Base Extraction: After hydrolysis of the ester, the reaction mixture can be acidified to precipitate the carboxylic acid. The crude product can be dissolved in a suitable organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to extract the acidic product into the aqueous layer. The aqueous layer is then re-acidified to precipitate the pure carboxylic acid.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Q3: Can I synthesize the carboxylic acid directly without going through the ester?
A3: While most literature procedures describe the synthesis via the ethyl ester, direct synthesis methods might be possible, for instance, by using a Perkin rearrangement of a suitable precursor. However, the ester route is generally well-established and provides good yields.
Q4: What are the key analytical techniques to confirm the structure and purity of my product?
A4: The following analytical techniques are essential:
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Thin-Layer Chromatography (TLC): For monitoring the reaction progress and assessing the purity of the final product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the product.
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Mass Spectrometry (MS): To determine the molecular weight of the compound.
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Melting Point Analysis: To check the purity of the crystalline product.
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield of Ethyl 5-bromo-1-benzofuran-2-carboxylate | 59.7% | [2] |
| Melting Point of Ethyl 5-bromo-1-benzofuran-2-carboxylate | 333–335 K | [1] |
| Yield of 5-bromo-2-benzofurancarboxylic acid from ester | 93% | [2] |
Experimental Protocols
Synthesis of Ethyl 5-bromo-1-benzofuran-2-carboxylate
A mixture of 5-bromosalicylaldehyde (2.01 g, 10 mmol), diethyl bromomalonate (2.63 g, 11 mmol), and potassium carbonate (2.28 g, 20 mmol) in 2-butanone (20 ml) is heated for 14 hours.[1] After the reaction is complete, the solvent is evaporated. Water is added to the residue, and the product is extracted with ether. The ether phase is washed with 5% sodium hydroxide solution. Finally, the ether is evaporated, and the product is recrystallized from ethanol.[1]
Hydrolysis to this compound
A solution of ethyl 5-bromo-1-benzofuran-2-carboxylate in ethanol is treated with a solution of sodium hydroxide and refluxed. After the reaction is complete, the ethanol is removed under reduced pressure. The residue is dissolved in water and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration and dried.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 5-Bromo-1-benzofuran-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Bromo-1-benzofuran-2-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The two primary and well-documented methods for the synthesis of this compound are:
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Reaction of 5-bromosalicylaldehyde with a malonic ester derivative: This is a widely used method that involves the condensation of 5-bromosalicylaldehyde with diethyl bromomalonate, followed by hydrolysis and decarboxylation to yield the final product.
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Perkin rearrangement of a 3,x-dibromocoumarin intermediate: This method involves the synthesis of a substituted coumarin from 5-bromosalicylaldehyde, followed by bromination to form a 3,x-dibromocoumarin, which then undergoes a Perkin rearrangement in the presence of a base to yield the desired benzofuran-2-carboxylic acid.[1]
Q2: I am getting a low yield in my synthesis. What are the likely causes?
Low yields can stem from several factors depending on the synthetic route. For the reaction involving 5-bromosalicylaldehyde, incomplete reaction, side reactions, or loss of product during workup and purification are common culprits. In the Perkin rearrangement method, the primary cause of low yield is often the formation of a stable, uncyclized intermediate, (E)-2-bromo-3-(2-hydroxy-5-bromophenyl)acrylic acid.[2] Optimizing reaction conditions such as temperature, reaction time, and the choice and concentration of the base is crucial.[2]
Q3: What are the typical impurities I might encounter and how can I remove them?
Common impurities can include unreacted starting materials (e.g., 5-bromosalicylaldehyde), the intermediate ethyl ester (if hydrolysis is incomplete), or side-products from competing reactions. Purification is typically achieved through:
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Recrystallization: Ethanol is a commonly used solvent for recrystallizing the final product, ethyl 5-bromo-1-benzofuran-2-carboxylate.[3] For the carboxylic acid, a mixture of ethanol and water can be effective.
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Extraction: Washing the organic extract with a mild base, such as a sodium bicarbonate solution, can help remove unreacted acidic starting materials or byproducts.
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Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed.
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is an effective technique to monitor the progress of the synthesis. By spotting the reaction mixture alongside the starting materials on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), you can visualize the consumption of reactants and the formation of the product.
Troubleshooting Guides
Method 1: Synthesis from 5-Bromosalicylaldehyde and Diethyl Bromomalonate
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of ethyl 5-bromobenzofuran-2-carboxylate | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is heated to reflux for an adequate duration (e.g., 14 hours).[3] Monitor the reaction by TLC until the starting material is consumed. |
| Suboptimal base or solvent. | Potassium carbonate is a commonly used base in a solvent like 2-butanone or DMF.[3] Ensure the reagents are anhydrous. | |
| Side reactions. | Using a strong base like sodium hydride (NaH) can sometimes lead to a mixture of intermediates and poor yields.[4] Consider using a milder base like potassium carbonate. | |
| Incomplete hydrolysis of the ethyl ester | Insufficient amount of base (e.g., KOH or NaOH) or reaction time. | Use a sufficient excess of the base and ensure the hydrolysis is carried out at reflux for a few hours. Monitor the disappearance of the ester spot on TLC. |
| Low solubility of the ester in the hydrolysis medium. | A co-solvent like ethanol is typically used to ensure the ester is fully dissolved and accessible to the aqueous base. | |
| Product is difficult to purify | Presence of unreacted 5-bromosalicylaldehyde. | Wash the ether extract of the ester with a 5% sodium hydroxide solution to remove the acidic starting material.[3] |
| Oily product instead of a solid. | Ensure all solvent from the extraction has been removed. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, consider purification by column chromatography. |
Method 2: Perkin Rearrangement
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | Formation of the stable uncyclized intermediate: (E)-2-bromo-3-(2-hydroxy-5-bromophenyl)acrylic acid.[2] | Optimize the base: Stronger bases like sodium hydroxide in ethanol can promote cyclization.[2] |
| Increase reaction temperature and time: The Perkin rearrangement often requires elevated temperatures to drive the cyclization to completion.[2] | ||
| Presence of starting 3,x-dibromocoumarin | Incomplete reaction. | Ensure sufficient base is used and the reaction is run for the recommended time at the appropriate temperature. Microwave-assisted synthesis can significantly reduce reaction times and improve yields. |
| Formation of dark-colored impurities | Decomposition at high temperatures. | If using conventional heating, ensure the temperature is controlled. Consider using microwave synthesis for shorter reaction times and potentially cleaner reactions. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Ethyl 5-Bromobenzofuran-2-carboxylate
| Parameter | Method A | Method B |
| Starting Material | 5-Bromosalicylaldehyde | 5-Bromosalicylaldehyde |
| Reagents | Diethyl bromomalonate, Potassium Carbonate | Ethyl bromoacetate, Cesium Carbonate |
| Solvent | 2-Butanone | DMF |
| Temperature | Reflux | 120 °C |
| Reaction Time | 14 hours[3] | 2 hours |
| Yield | Not specified[3] | 59.7% |
Table 2: Conditions for Hydrolysis of Ethyl 5-Bromobenzofuran-2-carboxylate
| Parameter | Condition |
| Reagent | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Reaction Time | 2-3 hours |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Bromobenzofuran-2-carboxylate from 5-Bromosalicylaldehyde[3]
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To a solution of 5-bromosalicylaldehyde (10 mmol) in 2-butanone (20 ml), add diethyl bromomalonate (11 mmol) and potassium carbonate (20 mmol).
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Heat the mixture at reflux for 14 hours.
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After cooling, evaporate the solvent under reduced pressure.
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To the residue, add water and extract the organic compound with diethyl ether.
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Wash the ether phase with a 5% sodium hydroxide solution to remove unreacted 5-bromosalicylaldehyde.
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Evaporate the ether to obtain the crude product.
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Recrystallize the crude product from ethanol to yield pure ethyl 5-bromobenzofuran-2-carboxylate.
Protocol 2: Hydrolysis of Ethyl 5-Bromobenzofuran-2-carboxylate
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Dissolve ethyl 5-bromobenzofuran-2-carboxylate in ethanol.
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Add an aqueous solution of potassium hydroxide or sodium hydroxide.
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Heat the mixture at reflux for 2-3 hours, monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
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Acidify the remaining aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.
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Filter the precipitate, wash with water, and dry to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting guide for low yield issues.
References
Technical Support Center: Purification of 5-Bromo-1-benzofuran-2-carboxylic acid and its Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-1-benzofuran-2-carboxylic acid and its esters.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound and its esters.
Issue 1: Low or No Crystal Formation During Recrystallization
Question: I have dissolved my crude this compound (or its ester) in a hot solvent, but upon cooling, no crystals are forming, or the yield is very low. What should I do?
Answer:
Failure to crystallize or low recovery can be due to several factors, including the use of an excessive amount of solvent, the presence of impurities inhibiting crystallization, or rapid cooling.
Troubleshooting Steps:
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Induce Crystallization:
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Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the solution to act as a seed.
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Reduce Solvent Volume:
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If the solution is too dilute, the compound will remain in the mother liquor even at low temperatures. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
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Optimize Cooling Process:
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Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
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Solvent/Anti-Solvent Method:
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Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
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Issue 2: Oily Product Instead of Crystals
Question: My product has "oiled out" during recrystallization, forming a liquid layer instead of solid crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solute's melting point.
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Reheat the solution to dissolve the oil. Then, allow it to cool much more slowly. You can try insulating the flask to slow down the cooling rate.
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Use More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the mixture and then cool it slowly.
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Change Solvent System: The chosen solvent may not be appropriate. Select a solvent with a lower boiling point or use a solvent mixture.
Issue 3: Poor Separation or Low Recovery from Column Chromatography
Question: I am trying to purify my this compound ester using silica gel column chromatography, but I am getting poor separation from impurities, or my product is not eluting from the column. What could be the problem?
Answer:
Issues with column chromatography of benzofuran derivatives can arise from the acidic nature of silica gel, improper solvent selection, or co-eluting impurities.
Troubleshooting Steps:
-
Tailing of Carboxylic Acid on Silica Gel:
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This compound will likely streak or "tail" on a silica gel column due to strong interactions with the stationary phase. It is often better to purify the ester form by column chromatography. If you must chromatograph the acid, consider adding a small amount of a volatile acid, such as acetic acid (0.1-1%), to the eluent system to suppress deprotonation of your compound and reduce tailing.
-
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Decomposition on Silica Gel:
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Some benzofuran derivatives can be sensitive to the acidic nature of silica gel, leading to degradation and low recovery.
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Deactivate the Silica Gel: Before packing the column, you can neutralize the silica gel by preparing a slurry in your eluent system containing a small amount of a base, such as triethylamine (~1%).
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Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
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Optimizing the Eluent System:
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The polarity of your eluent system may not be optimal. Use thin-layer chromatography (TLC) to test different solvent systems. A good starting point for benzofuran esters is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Aim for an Rf value of 0.2-0.4 for your target compound on TLC for good separation on the column.
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Flash Chromatography:
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To minimize the time the compound spends on the column and reduce the risk of degradation, use flash chromatography with applied pressure.
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Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound and its esters?
A1: The most common purification techniques are recrystallization and column chromatography. Recrystallization is often effective for removing minor impurities and obtaining a highly pure solid product. Column chromatography, particularly for the ester derivatives, is useful for separating the target compound from structurally similar impurities or unreacted starting materials.
Q2: What are some suitable recrystallization solvents for these compounds?
A2: For ethyl 5-bromo-1-benzofuran-2-carboxylate, ethanol has been successfully used.[1] For the carboxylic acid, a common technique is to dissolve the crude product in a suitable organic solvent, wash with an aqueous base to extract the acid as its salt, acidify the aqueous layer to precipitate the pure acid, and then collect it by filtration. Recrystallization from a solvent mixture like chloroform and n-hexane has also been reported for similar benzofuran carboxylic acids.
Q3: My NMR spectrum shows persistent impurities after purification. What could they be and how can I remove them?
A3: Persistent impurities are often structurally similar to your target compound, such as isomers or byproducts from the synthesis.
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For Esters: If the impurity is the corresponding carboxylic acid, you can wash an ethereal solution of your crude product with a mild aqueous base like 5% sodium hydroxide or sodium bicarbonate to remove the acidic impurity.[1]
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For Both Acid and Esters: If recrystallization does not remove the impurity, try optimizing your column chromatography conditions. A shallower solvent gradient during elution can improve the separation of closely eluting compounds. You could also try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system to alter the selectivity.
Q4: How can I avoid the hydrolysis of my ester during purification?
A4: To avoid hydrolysis of the ester back to the carboxylic acid, avoid prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures. When performing aqueous washes, use mild bases like sodium bicarbonate and work quickly at room temperature. Ensure that any acidic or basic reagents are thoroughly removed during the workup before concentrating the product.
Data Presentation
Table 1: Recrystallization Data for Ethyl 5-Bromo-1-benzofuran-2-carboxylate
| Parameter | Value | Reference |
| Starting Material | Crude Ethyl 5-bromo-1-benzofuran-2-carboxylate | [1] |
| Recrystallization Solvent | Ethanol | [1] |
| Product | Crystalline solid | [1] |
| Melting Point | 333–335 K (60-62 °C) | [1] |
Table 2: Column Chromatography Data for a Benzofuran Ester Derivative
| Parameter | Value | Reference |
| Compound | Ethyl 5-chloro-3-phenyl-1-benzofuran-2-carboxylate | |
| Stationary Phase | Silica Gel | |
| Eluent System | Petroleum ether/Ethyl Acetate (95:5) | |
| Product Form | White solid |
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction and Precipitation
This protocol is based on the general work-up for benzofuran-2-carboxylic acids.
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Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
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Extraction: Transfer the solution to a separatory funnel and extract with a 5% aqueous solution of sodium hydroxide or sodium bicarbonate. The carboxylic acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.
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Separation: Separate the aqueous layer.
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Acidification: Cool the aqueous layer in an ice bath and acidify it to pH 1-2 by the dropwise addition of concentrated hydrochloric acid with stirring. The pure carboxylic acid should precipitate out as a solid.
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Isolation: Collect the precipitated solid by vacuum filtration.
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Washing: Wash the solid with cold water to remove any inorganic salts.
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Drying: Dry the purified this compound under vacuum.
Protocol 2: Purification of Ethyl 5-Bromo-1-benzofuran-2-carboxylate by Recrystallization
This protocol is adapted from the synthesis of ethyl 5-bromo-1-benzofuran-2-carboxylate.[1]
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Dissolution: Place the crude ethyl 5-bromo-1-benzofuran-2-carboxylate in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
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Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Purification workflows for the carboxylic acid and its ester.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Overcoming Low Yield in Palladium-Catalyzed Benzofuran Synthesis
Welcome to the technical support center for palladium-catalyzed benzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges, particularly those leading to low product yields.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My palladium-catalyzed benzofuran synthesis (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in these reactions can arise from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.[1]
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Catalyst Activity: The palladium catalyst may be inactive or have low activity due to age, improper storage, or using an inappropriate palladium source.[1]
-
Solution: Use a fresh palladium catalyst and ensure it is stored under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃) as the optimal catalyst can be substrate-dependent.[2][3][4] For some reactions, ligandless systems or heterogeneous catalysts like Pd/C can also be effective.[5]
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Ligand Selection: The choice of ligand is crucial and can dramatically influence the success of the reaction.[2][3][4]
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Solution: For Sonogashira couplings, phosphine ligands like PPh₃ are common.[1] However, for other types of couplings or challenging substrates, screening a variety of ligands, including bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), can significantly improve yields.[2][3][4][6] The optimal ligand is often dependent on the specific nucleophile and substrate.[2][3][4]
-
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can significantly impact the yield.[1]
-
Solution:
-
Temperature: Some reactions proceed at room temperature, while others require heating. A gradual increase in temperature (e.g., from room temperature to 80-120 °C) can be tested.[1][2][3][7] However, excessively high temperatures can lead to catalyst decomposition.[1]
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Solvent: The choice of solvent can affect catalyst solubility and reactivity. Common solvents include DMF, toluene, and MeCN.[2][3][7] Ensure solvents are anhydrous and properly degassed to remove oxygen, which can poison the palladium catalyst.[1]
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Base: The base plays a critical role in many palladium-catalyzed reactions. Inorganic bases like K₂CO₃ or Cs₂CO₃ are frequently used.[2][3] The choice and amount of base should be optimized for your specific reaction. In some cases, a base may not be required or can even be detrimental.
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-
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Reagent Quality and Stoichiometry: Impure starting materials or the presence of oxygen can inhibit the reaction.[1]
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Solution: Ensure all starting materials (e.g., o-halophenol, alkyne) are pure and dry. Verify the stoichiometry of all reagents.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for my specific benzofuran synthesis?
A1: The optimal catalyst-ligand system is highly dependent on the reaction type and substrates. For Tsuji-Trost type reactions with nitrogen-based nucleophiles, a Pd₂(dba)₃/dppf system has been shown to be effective.[2][3][4] For reactions involving sulfur, oxygen, or carbon nucleophiles, a [Pd(η³-C₃H₅)Cl]₂/XPhos combination may be more efficient.[2][3][4] It is often necessary to screen a variety of catalysts and ligands to find the best conditions for a novel transformation.
Q2: How do electron-donating or electron-withdrawing groups on my substrates affect the reaction yield?
A2: The electronic properties of the substituents on your starting materials can have a significant impact on the reaction. Electron-donating groups can sometimes increase the reactivity of the substrate, leading to higher yields.[7] Conversely, strong electron-withdrawing groups can decrease the reaction rate and yield.[1]
Q3: Can I use a copper co-catalyst in my palladium-catalyzed benzofuran synthesis?
A3: Yes, a copper co-catalyst, typically copper(I) iodide (CuI), is commonly used in Sonogashira coupling reactions followed by intramolecular cyclization to synthesize benzofurans.[8][9][10] The copper co-catalyst facilitates the formation of the key copper acetylide intermediate.
Q4: My reaction is producing a significant amount of homocoupling product. How can I minimize this side reaction?
A4: The formation of homocoupling products, such as diynes from terminal alkynes, can be a significant issue. This is often exacerbated by the presence of a base. In some cases, running the reaction in the absence of a base and a ligand can lead to higher yields of the desired benzofuran product.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Palladium-Catalyzed Tandem C-H Functionalization/Cyclization
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | PPh₃ (20) | - | Dioxane | 100 | 50 |
| 2 | Pd(OAc)₂ (10) | PCy₃ (20) | - | Dioxane | 100 | ~50 |
| 3 | Pd(OAc)₂ (10) | 1,10-phen (20) | - | Dioxane | 100 | ~50 |
| 4 | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ | Dioxane | 100 | 0 |
| 5 | Pd(OAc)₂ (10) | PPh₃ (20) | Cs₂CO₃ | Dioxane | 100 | 0 |
| 6 | Pd(OAc)₂ (10) | - | - | Dioxane | 100 | 74 |
| 7 | Pd(OAc)₂ (10) | - | - | Dioxane | 80 | Lower |
| 8 | Pd(OAc)₂ (10) | - | - | Dioxane | 120 | Lower |
| 9 | Pd(OAc)₂ (5) | - | - | Dioxane | 100 | Lower |
| 10 | Pd(OAc)₂ (2.5) | - | - | Dioxane | 100 | Lower |
| 11 | PdCl₂(PPh₃)₂ (10) | - | - | Dioxane | 100 | 0 |
| 12 | PdCl₂ (10) | - | - | Dioxane | 100 | 0 |
| 13 | Pd(OAc)₂ (10) | - | - | DMF | 100 | Trace |
| Data adapted from a study on the synthesis of 5-hydroxybenzofuran derivatives. The results highlight the significant impact of ligand, base, and catalyst choice on the reaction outcome. |
Table 2: Ligand and Solvent Effects on a Palladium-Catalyzed Tsuji-Trost-Type Reaction
| Entry | Ligand | Solvent | Yield (%) |
| 1 | PPh₃ | MeCN | 0 |
| 2 | PPh₃ | Toluene | 0 |
| 3 | P(OEt)₃ | MeCN | 0 |
| 4 | dppe | MeCN | 60 |
| 5 | dppf | MeCN | 87 |
| 6 | dppf | Toluene | 65 |
| 7 | dppf | Dioxane | 70 |
| 8 | dppf | THF | 55 |
| Data adapted from a study on the synthesis of 2-(aminomethyl)benzofurans.[2][3][4] This table demonstrates the crucial role of bidentate phosphine ligands in achieving high yields. |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling and Cyclization
This protocol describes a common method for synthesizing 2-substituted benzofurans from an o-iodophenol and a terminal alkyne.[8]
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To a solution of the o-iodophenol (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (5 mL), add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).
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Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans
This protocol outlines a method for the synthesis of 2,3-disubstituted benzofurans via oxidative annulation of phenols and alkenylcarboxylic acids.[11]
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In a screw-capped vial, add phenol (0.5 mmol), alkenylcarboxylic acid (0.25 mmol), Pd(OAc)₂ (0.025 mmol), 1,10-phenanthroline (0.025 mmol), and Cu(OAc)₂·H₂O (0.5 mmol).
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Add a mixture of toluene (1.0 mL) and trifluoroethanol (0.2 mL) as the solvent.
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Stir the reaction mixture at 120 °C for 12 hours under an oxygen atmosphere (balloon).
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After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
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Concentrate the filtrate under reduced pressure.
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Purify the residue by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09601F [pubs.rsc.org]
- 3. publicatt.unicatt.it [publicatt.unicatt.it]
- 4. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize byproduct formation in Perkin rearrangement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the Perkin rearrangement and related reactions.
Important Note on Terminology: The "Perkin rearrangement" specifically refers to the ring contraction of a 2-halocoumarin to a benzofuran in the presence of a hydroxide.[1] However, this term is often confused with the more common "Perkin reaction" (also known as the Perkin condensation), which is the synthesis of α,β-unsaturated aromatic acids from an aromatic aldehyde and an acid anhydride.[2][3][4] This guide will primarily focus on the Perkin reaction , as strategies to minimize byproduct formation are more extensively documented for this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Perkin reaction?
A1: The primary byproducts in the Perkin reaction can include:
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Self-condensation products of the acid anhydride: Under the reaction conditions, the acid anhydride can react with itself, especially at elevated temperatures.
-
Products from side reactions of the aromatic aldehyde: If the aldehyde is susceptible to other base-catalyzed reactions, such as the Cannizzaro reaction (for aldehydes without α-hydrogens), these can compete with the desired Perkin condensation.
-
Decarboxylation products: At very high temperatures, the α,β-unsaturated acid product can decarboxylate.[2]
-
Tar-like substances: These can form due to the high concentration of reactants or localized overheating, leading to polymerization or degradation.
Q2: How does temperature control affect byproduct formation?
A2: Temperature is a critical parameter. While the Perkin reaction often requires high temperatures (typically 170-200°C) to proceed at a reasonable rate, excessively high temperatures can promote the formation of resinous byproducts and decarboxylation of the final product.[5][6] Modern approaches, such as microwave-assisted synthesis, can significantly reduce reaction times and may allow for lower overall temperatures, potentially reducing byproduct formation.[7]
Q3: What is the role of the base catalyst and how does its choice impact the reaction?
A3: The base catalyst, typically the alkali salt of the carboxylic acid corresponding to the anhydride, is crucial for the reaction.[2][3] Its primary role is to deprotonate the acid anhydride to form a reactive carbanion intermediate.[8][9][10] The presence of moisture can deactivate the catalyst, so using the anhydrous salt is often recommended.[7] However, studies have shown that sodium acetate trihydrate can be a viable and more economical alternative in some cases.[7]
Q4: Can the stoichiometry of the reactants be optimized to minimize byproducts?
A4: Yes, the molar ratio of the reactants is important. It is common to use a slight excess of the acid anhydride to ensure the complete conversion of the aromatic aldehyde. An excess of the aldehyde could lead to an increase in its specific side reactions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired α,β-Unsaturated Acid
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in increments, monitoring the reaction progress by TLC. Be aware that excessively high temperatures can increase byproduct formation. |
| Incorrect Stoichiometry | Ensure accurate measurement of reactants. A slight excess of the acid anhydride is generally recommended. |
| Inactive Catalyst | Use an anhydrous alkali salt of the acid. If using a hydrated salt, ensure it is of good quality. Consider gently heating the anhydrous salt under vacuum before use to remove any absorbed moisture. |
| Impure Starting Materials | Use freshly distilled aromatic aldehyde, as it can oxidize to the corresponding carboxylic acid upon storage. Ensure the acid anhydride is pure and free from the corresponding carboxylic acid. |
Issue 2: Formation of a Tar-Like Substance
| Potential Cause | Recommended Solution |
| High Concentration of Reactants | Consider using a high-boiling point, inert solvent to aid in heat distribution and prevent localized overheating. |
| Localized Overheating | Ensure adequate and vigorous stirring throughout the reaction to maintain a homogeneous mixture and uniform temperature. |
| Reaction Temperature is Too High | Reduce the reaction temperature and increase the reaction time accordingly. Monitor the reaction progress to find the optimal balance. |
Experimental Protocols
General Protocol for the Perkin Reaction
A mixture of the aromatic aldehyde, a slight excess of the acid anhydride, and the anhydrous alkali salt of the acid is heated, typically in the range of 170-200°C, for several hours.[5][6] The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled and treated with water. The unreacted aldehyde can be removed by steam distillation. The resulting solution is then acidified with a dilute acid (e.g., HCl) to precipitate the α,β-unsaturated aromatic acid, which can be purified by recrystallization.[6][8]
Visualizations
Caption: General workflow of the Perkin reaction leading to the desired product and potential byproducts.
Caption: A logical workflow for troubleshooting common issues in the Perkin reaction.
References
- 1. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 9. youtube.com [youtube.com]
- 10. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
Technical Support Center: 5-Bromo-1-benzofuran-2-carboxylic acid - Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation pathways of 5-Bromo-1-benzofuran-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound can be influenced by several factors, including exposure to harsh pH conditions (strong acids or bases), oxidizing agents, elevated temperatures, and photolytic stress (light exposure).
Q2: What are the expected degradation pathways for this compound under forced degradation conditions?
A2: Based on the chemical structure, the following degradation pathways are anticipated:
-
Hydrolytic (Acidic/Basic): While generally stable, extreme pH and heat may lead to decarboxylation.
-
Oxidative: The electron-rich furan ring is susceptible to oxidation, which could result in ring-opening.
-
Thermal: The primary degradation pathway under thermal stress is likely decarboxylation to yield 5-bromo-1-benzofuran.[1][2][3][4] At very high temperatures, the formation of anhydrides followed by free-radical-mediated decomposition may occur.[1][5]
-
Photolytic: Exposure to light, particularly UV radiation, can induce photodecomposition, with debromination being a probable outcome, leading to the formation of 1-benzofuran-2-carboxylic acid.[6]
Q3: How can I monitor the stability of this compound in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach for monitoring the stability of this compound.[7][8] This method should be capable of separating the intact parent compound from any potential degradation products. For structural elucidation of unknown degradants, Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful tool.[9][10][11]
Q4: What are the typical signs of degradation?
A4: Degradation can be indicated by:
-
A decrease in the peak area of the parent compound in the HPLC chromatogram over time.
-
The appearance of new peaks in the chromatogram, corresponding to degradation products.
-
A change in the physical appearance of the sample, such as color change.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Rapid decrease in purity of the compound in solution. | Oxidative degradation. | Prepare solutions fresh and use de-gassed solvents. Consider adding an antioxidant if compatible with your experimental setup. Store solutions protected from light and at reduced temperatures. |
| Appearance of an unknown peak with a lower retention time in the HPLC chromatogram after thermal stress. | Decarboxylation. | The likely degradation product is 5-bromo-1-benzofuran, which is less polar and would likely elute earlier in a reverse-phase HPLC system. Confirm the identity of the peak using LC-MS. |
| Formation of a new peak in the chromatogram after exposure to light. | Photolytic debromination. | The likely product is 1-benzofuran-2-carboxylic acid. Protect samples from light by using amber vials or by covering glassware with aluminum foil. |
| Inconsistent analytical results between different batches of the compound. | Degradation during storage. | Ensure the compound is stored in a tightly sealed container, protected from light and moisture, and at the recommended temperature. Re-analyze the purity of the starting material before each experiment. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate HPLC method. | Develop and validate a stability-indicating HPLC method. Key parameters to optimize include the column, mobile phase composition (including pH), gradient, and flow rate. |
Data Presentation
Table 1: Summary of Potential Degradation Products
| Stress Condition | Potential Degradation Pathway | Major Degradation Product(s) | Notes |
| Acidic Hydrolysis | Decarboxylation | 5-Bromo-1-benzofuran | Generally requires elevated temperatures. |
| Basic Hydrolysis | Decarboxylation | 5-Bromo-1-benzofuran | Generally requires elevated temperatures. |
| Oxidative | Furan Ring Oxidation | Ring-opened products | The furan moiety is susceptible to oxidative cleavage.[12][13] |
| Thermal | Decarboxylation | 5-Bromo-1-benzofuran | A common pathway for aromatic carboxylic acids upon heating.[1][2][3][4] |
| Photolytic | Debromination | 1-Benzofuran-2-carboxylic acid | Common for brominated aromatic compounds.[6] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 24 hours. Separately, heat a solution of the compound at 80°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: After the specified time, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method for the separation and quantification of this compound and its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 90% A, 10% B
-
20-25 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This is a general method and may require optimization for specific applications and equipment.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting decision tree for unknown peaks.
References
- 1. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. research-hub.nrel.gov [research-hub.nrel.gov]
- 5. osti.gov [osti.gov]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. japsonline.com [japsonline.com]
- 9. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins [mdpi.com]
Optimizing reaction conditions for the synthesis of 5-bromo-1-benzofuran-2-carboxylate esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-bromo-1-benzofuran-2-carboxylate esters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a low yield for my reaction starting from 5-bromosalicylaldehyde and an alpha-bromo ester. What are the potential causes and solutions?
A1: Low yields are a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
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Reagent Quality: Ensure your 5-bromosalicylaldehyde is pure and the alpha-bromo ester has not decomposed. It is recommended to use freshly opened or purified reagents. The presence of impurities can lead to side reactions.
-
Base Strength and Stoichiometry: The choice and amount of base are critical.
-
Weak Bases (e.g., K₂CO₃): While commonly used, they may not be strong enough for complete deprotonation of the salicylaldehyde, leading to incomplete reaction. Ensure the potassium carbonate is anhydrous and finely powdered to maximize its reactivity.
-
Stronger Bases (e.g., Cs₂CO₃): Cesium carbonate is more effective in promoting the reaction and can lead to higher yields.[1]
-
Stoichiometry: Use at least one equivalent of the base, and in some protocols, up to two equivalents have been employed to drive the reaction to completion.[2]
-
-
Reaction Temperature and Time: The reaction typically requires heating. If the temperature is too low, the reaction rate will be slow, resulting in low conversion. Conversely, excessively high temperatures can lead to decomposition of starting materials or products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A typical condition involves heating at reflux for several hours.[1][2]
-
Solvent Choice: The solvent should be anhydrous and polar aprotic.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side products and how can I minimize them?
A2: The formation of side products is a common challenge. Here are some possibilities and mitigation strategies:
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O-Alkylation of the Ester Product: The phenoxide intermediate can potentially react with another molecule of the alpha-bromo ester. Using a slight excess of the salicylaldehyde or carefully controlling the stoichiometry of the bromo ester can minimize this.
-
Hydrolysis of the Ester: If there is water in the reaction mixture, the ester product can hydrolyze back to the carboxylic acid, especially under basic conditions. Ensure all reagents and solvents are anhydrous.
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Self-condensation of the alpha-bromo ester: Under basic conditions, the alpha-bromo ester can undergo self-condensation. Adding the base portion-wise or maintaining a lower reaction temperature initially can sometimes help.
-
Decarboxylation: At very high temperatures, the final product might undergo decarboxylation. Avoid excessive heating.
To minimize side products, a careful optimization of the base, temperature, and reaction time is crucial.
Q3: What is the best method for purifying the crude 5-bromo-1-benzofuran-2-carboxylate ester?
A3: The purification method will depend on the nature of the impurities.
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Recrystallization: This is a highly effective method for obtaining pure crystalline product. Ethanol is a commonly used solvent for recrystallization.[2]
-
Column Chromatography: If recrystallization is not effective or if you have oily impurities, column chromatography on silica gel is the recommended method. A mixture of petroleum ether and ethyl acetate is a typical eluent system.[4]
-
Washing: Before final purification, washing the crude product can remove many impurities. An aqueous solution of sodium hydroxide (5%) can be used to remove any unreacted 5-bromosalicylaldehyde, followed by a brine wash.[2]
Q4: Can I synthesize the carboxylic acid first and then esterify it?
A4: Yes, this is a viable alternative route. 5-bromo-1-benzofuran-2-carboxylic acid can be synthesized and then esterified. A common method for esterification is to reflux the carboxylic acid in the desired alcohol (e.g., ethanol) with a catalytic amount of a strong acid like sulfuric acid. This method can be very efficient, with reported yields as high as 93%.[1]
Experimental Protocols
Here are detailed methodologies for key experiments.
Protocol 1: Synthesis of Ethyl 5-bromo-1-benzofuran-2-carboxylate from 5-Bromosalicylaldehyde and Diethyl Bromomalonate [2]
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To a 50 mL round-bottom flask, add 5-bromosalicylaldehyde (2.01 g, 10 mmol), diethyl bromomalonate (2.63 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Add 2-butanone (20 mL) as the solvent.
-
Heat the mixture at reflux for 14 hours.
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After cooling to room temperature, evaporate the solvent under reduced pressure.
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To the residue, add water (30 mL) and extract the organic compound with diethyl ether (3 x 20 mL).
-
Wash the combined ether phases with 5% sodium hydroxide solution (2 x 15 mL) and then with brine (20 mL).
-
Dry the ether phase over anhydrous sodium sulfate and evaporate the solvent.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 5-bromo-1-benzofuran-2-carboxylate.
Protocol 2: Synthesis of Ethyl 5-bromo-1-benzofuran-2-carboxylate from 5-Bromosalicylaldehyde and Ethyl Bromoacetate [1]
-
In a 100 mL round-bottom flask, dissolve 5-bromosalicylaldehyde (5.0 g, 25 mmol) and cesium carbonate (8.15 g, 25 mmol) in dimethylformamide (DMF, 80 mL) and stir well.
-
Slowly add ethyl bromoacetate (8.35 g, 50 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes.
-
Increase the reaction temperature to 120 °C and maintain for 2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water (200 mL) with vigorous stirring for 30 minutes.
-
Collect the precipitate by filtration, wash the filter cake with water, and dry to yield the product.
Data Presentation
Table 1: Comparison of Synthetic Methods for Ethyl 5-bromo-1-benzofuran-2-carboxylate
| Method | Starting Materials | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromosalicylaldehyde, Diethyl bromomalonate | K₂CO₃ | 2-Butanone | Reflux | 14 | Not Reported | [2] |
| 2 | 5-Bromosalicylaldehyde, Ethyl bromoacetate | Cs₂CO₃ | DMF | 120 | 2 | 59.7 | |
| 3 | This compound, Ethanol | H₂SO₄ (cat.) | Ethanol | Reflux | 2 | 93 |
Visualizations
Caption: General workflow for the synthesis of 5-bromo-1-benzofuran-2-carboxylate esters.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of Substituted Benzofurans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of regioselective benzofuran synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselectivity in the synthesis of substituted benzofurans?
The main challenges in regioselective benzofuran synthesis revolve around controlling the position of substituents on both the benzene and furan rings. Key issues include:
-
Controlling C2 vs. C3 functionalization: Many synthetic routes can lead to mixtures of 2-substituted and 3-substituted benzofurans, which are often difficult to separate.[1]
-
Directing substitution on the benzene ring: When using substituted phenols or other precursors, controlling the cyclization to form a specific regioisomer (e.g., 4- vs. 6-substituted) can be problematic, especially when steric or electronic influences are ambiguous.[2]
-
Harsh reaction conditions: Traditional methods often require harsh conditions, which can limit the functional group tolerance on the starting materials and affect selectivity.[3]
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Catalyst and ligand effects: The choice of transition metal catalyst (e.g., Palladium, Copper, Rhodium) and the associated ligands can dramatically switch the regioselectivity of the reaction.[4][5]
Q2: How do substituent electronics and sterics on the starting materials influence regioselectivity?
The electronic and steric properties of substituents on the precursors are critical in directing the outcome of the cyclization.
-
Electronic Effects: Electron-donating groups on the phenol ring generally activate the ortho and para positions for electrophilic attack, influencing the initial bond formation. In Diels-Alder type reactions, electron-donating groups on one reactant and electron-withdrawing groups on the other favor the formation of specific regioisomers.[6]
-
Steric Effects: Bulky substituents can block certain reaction sites, thereby favoring cyclization at the less sterically hindered position. For example, in the cyclization of α-phenoxycarbonyl compounds, the reaction often favors the sterically less-hindered product.[2] However, in some cases, isomerization at higher temperatures can lead to mixtures.[3]
Q3: What are the common strategies for controlling regioselectivity?
Several strategies have been developed to overcome regioselectivity challenges:
-
Intramolecular Cyclization: Designing substrates that undergo intramolecular cyclization is a powerful method. The regioselectivity is often predetermined by the structure of the starting material. Common approaches include the cyclization of o-alkynylphenols or o-allylphenols.[7][8]
-
Catalyst Control: A ligand-controlled strategy can enable a switch in regioselectivity. For instance, different nickel-based catalysts can favor either branched or linear products in the hydroheteroarylation of vinylarenes with benzofurans.[4]
-
Directed C-H Activation: Using a directing group can guide a metal catalyst to activate a specific C-H bond, leading to highly regioselective functionalization.[5]
-
One-Pot Reactions: Combining multiple reaction steps, such as Friedel-Crafts-like alkylation and intramolecular cyclodehydration, into a single pot can provide high levels of regioselectivity.[3][9]
Q4: Are there effective metal-free methods for regioselective benzofuran synthesis?
Yes, metal-free approaches are gaining traction. Hypervalent iodine reagents can mediate the oxidative cyclization of ortho-hydroxystilbenes to yield 2-arylbenzofurans.[4] Additionally, certain acid-catalyzed cascade reactions can produce benzofurans with good regiochemical control under mild, metal-free conditions.[8]
Troubleshooting Guides
Problem: Poor or Mixed Regioselectivity in Cyclization
You are obtaining a mixture of regioisomers (e.g., 2,4- and 2,6-disubstituted benzofurans) that are difficult to separate.
Problem: Low Yield of the Desired Regioisomer
The desired regioisomer is formed selectively, but the overall yield is low.
| Possible Cause | Suggested Solution | Rationale & Reference |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters such as solvent, temperature, and reaction time. | In the synthesis of benzofuranones, changing the temperature from 80 °C to 120 °C and adding TFA as a co-catalyst significantly improved the yield from 15% to 70%.[2] |
| Inefficient Catalyst System | Screen different metal catalysts (e.g., Pd, Cu, In, Fe) or vary the catalyst loading. | Indium(III) halides have been shown to be effective catalysts for the hydroalkoxylation of alkynylphenols, affording benzofurans in good yields.[8] Iron(III)-catalyzed halogenation followed by metal-mediated O-arylation is another efficient route.[7] |
| Poor Substrate Reactivity | Modify the electronic properties of the substrate. For example, add an electron-withdrawing or electron-donating group. | High yields of target molecules are often attained by employing salicylaldehydes with electron-donating substituents as precursors in certain copper-catalyzed reactions.[5][10] |
| Side Reactions/Product Degradation | Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure starting materials and solvents are pure and dry. | The stability of some benzofuran derivatives can be sensitive to acidic or basic conditions, potentially leading to degradation.[11] |
Data Presentation: Optimization of Benzofuranone Synthesis
The following table summarizes the optimization of reaction conditions for the synthesis of benzofuranone 24 from 3-hydroxy-2-pyrone (21 ) and nitroalkene 22 . This demonstrates how systematic changes can dramatically improve yield and selectivity.
| Entry | Additive (mol %) | Temperature (°C) | Time (h) | Yield of Phenol 23 (%) | Yield of Benzofuranone 24 (%) |
| 1 | None | 80 | 24 | 53 | 15 |
| 2 | None | 80 | 48 | - | 45 |
| 3 | TFA (20) | 80 | 24 | - | 65 |
| 4 | TFA (20) | 60 | 48 | - | 68 |
| 5 | TFA (20) added after 24h | 80 | 48 | - | 42 |
| 6 | TFA (20) | 120 | 24 | - | 70 |
| 7 | PhB(OH)₂ (20) | 120 | 24 | - | 61 |
| 8 | BF₃·OEt₂ (20) | 120 | 24 | - | 55 |
| 9 | Al(OTf)₃ (20) | 120 | 24 | - | 60 |
Data adapted from Beaudry et al., J. Org. Chem. 2021.[2]
Experimental Protocols
Key Protocol: One-Step TiCl₄-Promoted Synthesis of Benzofurans
This protocol describes a general, one-step regioselective synthesis of benzofurans from readily available phenols and α-haloketones.[3]
Materials:
-
Phenol or Naphthol (1.0 mmol)
-
α-Haloketone (1.2 mmol)
-
Titanium tetrachloride (TiCl₄) (1.0 mmol)
-
2,2,2-Trifluoroethanol (TFE), freshly distilled (2.0 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of NH₄Cl
Procedure:
-
To a 25 mL two-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add freshly distilled TFE (1.0 mL), the phenol (1.0 mmol), and TiCl₄ (1.0 mmol).
-
Prepare a solution of the α-haloketone (1.2 mmol) in TFE (1.0 mL).
-
Heat the flask containing the phenol/TiCl₄ mixture to reflux.
-
Slowly drop the α-haloketone solution into the refluxing mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and quench the reaction by adding a saturated aqueous solution of NH₄Cl (20 mL).
-
Filter the mixture and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry with anhydrous sodium sulphate, and concentrate under reduced pressure.
-
Purify the crude product by silica-gel column chromatography to yield the desired benzofuran.
References
- 1. Some recent approaches to the synthesis of 2-substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran synthesis [organic-chemistry.org]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones [ouci.dntb.gov.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 5-Bromo-1-benzofuran-2-carboxylic acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 5-Bromo-1-benzofuran-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or subsequent workup procedures. These may include:
-
Unreacted Starting Materials: Such as 5-bromosalicylaldehyde and diethyl bromomalonate or other reagents used in the synthesis.
-
Reaction Intermediates: Incomplete cyclization or hydrolysis can leave intermediate products in the crude mixture.
-
Byproducts: Decarboxylation products or compounds from side reactions like O-alkylation of the starting phenol.
-
Residual Solvents: Solvents used during the synthesis and extraction, for example, ethanol, ether, or butanone.[1]
-
Inorganic Salts: Resulting from the use of bases like potassium carbonate and subsequent neutralization steps.
Q2: What is the recommended first-line purification method for crude this compound?
A2: Recrystallization is the most common and effective initial purification technique. The choice of solvent is critical for successful recrystallization.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Based on literature, ethanol is a commonly used solvent for the recrystallization of the corresponding ethyl ester, suggesting it could be a good starting point for the carboxylic acid as well.[1] A solvent system of chloroform and n-hexane has also been reported for the purification of similar benzofuran carboxylic acids.[2] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should either be very soluble or insoluble at all temperatures. Experimentation with different solvent systems (e.g., ethanol/water, acetic acid/water, toluene) may be necessary to achieve the best results.
Q4: My recrystallized product is still not pure. What are the next steps?
A4: If recrystallization does not yield a product of the desired purity, chromatographic techniques are recommended. Column chromatography using silica gel is a standard method for purifying organic compounds. The choice of eluent (solvent system) will depend on the polarity of the remaining impurities. A typical starting point would be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).
Q5: How can I remove colored impurities from my product?
A5: Colored impurities are often large, conjugated organic molecules. They can sometimes be removed by treating a solution of the crude product with activated charcoal before the final filtration step in recrystallization. However, be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent at low temperatures. | - Try a different solvent or a solvent mixture. - Cool the solution for a longer period or to a lower temperature. - Reduce the amount of solvent used to make a more saturated solution. |
| The product was lost during transfer or filtration. | - Ensure careful transfer of all solids. - Wash the filter cake with a small amount of cold recrystallization solvent to recover any dissolved product. | |
| Oily Product Instead of Crystals | The melting point of the compound is lower than the boiling point of the solvent. | - Use a lower-boiling point solvent for recrystallization. |
| The presence of significant impurities is depressing the melting point. | - Attempt a preliminary purification step, such as an acid-base extraction, before recrystallization. | |
| Product Purity Does Not Improve After Recrystallization | The impurities have very similar solubility properties to the desired compound. | - Employ column chromatography for separation. - Consider derivatization to the ester, purification by chromatography or recrystallization, followed by hydrolysis back to the acid. |
| Presence of Starting Materials in the Final Product | Incomplete reaction. | - Optimize the reaction conditions (e.g., reaction time, temperature). - Use an excess of one of the reagents to drive the reaction to completion. |
| Inefficient workup to remove unreacted starting materials. | - For acidic starting materials like 5-bromosalicylaldehyde, perform a basic wash (e.g., with sodium bicarbonate solution) during the extraction. | |
| Broad Melting Point Range | The product is impure. | - Repeat the purification process (recrystallization or column chromatography). |
| The product is wet with residual solvent. | - Dry the product thoroughly under vacuum. |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol, or a chloroform/n-hexane mixture).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a solvent system of appropriate polarity. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane), is often effective.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification Workflow
Caption: Workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Analysis of 5-Bromo-1-benzofuran-2-carboxylic Acid and Other Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the carbonic anhydrase (CA) inhibitory activity of 5-Bromo-1-benzofuran-2-carboxylic acid with established clinical inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide. The data presented is compiled from peer-reviewed scientific literature to offer an objective analysis for research and drug development purposes.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and other selected carbonic anhydrase inhibitors against four human (h) CA isoforms is summarized in the table below. The data is presented as inhibition constants (Kᵢ), which represent the concentration of the inhibitor required to produce 50% inhibition of the enzyme activity. A lower Kᵢ value indicates a more potent inhibitor.
| Inhibitor | hCA I (Kᵢ in µM) | hCA II (Kᵢ in µM) | hCA IX (Kᵢ in µM) | hCA XII (Kᵢ in µM) |
| This compound derivative (9e) | >100 | 4.1 | 0.79 | 2.3 |
| Acetazolamide | 0.25 | 0.012 | 0.03 | 0.0045 |
| Dorzolamide | 0.6 | 0.00018 | - | - |
| Brinzolamide | - | - | - | - |
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of potential drug candidates. The most common and accurate method cited in the literature for measuring the inhibition of CO₂ hydration is the stopped-flow assay .
Stopped-Flow CO₂ Hydration Assay Protocol
This method measures the enzyme-catalyzed hydration of carbon dioxide. The subsequent release of a proton causes a pH change, which is monitored using a pH indicator. Inhibitors will slow down this reaction rate.
Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Test inhibitors (e.g., this compound derivatives, Acetazolamide) dissolved in an appropriate solvent (e.g., DMSO)
-
Buffer solution (e.g., 20 mM HEPES, pH 7.4)
-
pH indicator (e.g., Phenol Red, 0.2 mM)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation: The enzyme and inhibitor solutions are pre-incubated together for a set period (e.g., 15 minutes) at a specific temperature (e.g., room temperature) to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (typically 10-100 seconds) at its maximum absorbance wavelength (e.g., 557 nm for Phenol Red).
-
Kinetic Analysis: The initial rates of the uncatalyzed and catalyzed reactions are determined from the absorbance data.
-
Inhibition Constant (Kᵢ) Determination: The Kᵢ values are calculated by fitting the initial rate data at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition or other appropriate models.[4]
Mechanism of Action and Signaling Pathway
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[5][6] This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and fluid secretion in various tissues such as the eye, kidney, and brain.[5][6][7]
Carbonic anhydrase inhibitors, including sulfonamides like Acetazolamide and carboxylic acid derivatives, function by binding to the zinc ion in the active site of the enzyme, thereby preventing the catalytic reaction. This inhibition has various therapeutic effects, such as reducing the production of aqueous humor in the eye to lower intraocular pressure in glaucoma.[7][8]
Caption: Mechanism of Carbonic Anhydrase Inhibition.
The above diagram illustrates the catalytic action of carbonic anhydrase within a cell and how inhibitors block this process. Carbon dioxide diffuses into the cell and is converted by carbonic anhydrase into bicarbonate and a proton. These ions are then transported out of the cell. Carbonic anhydrase inhibitors bind to the enzyme, preventing this conversion and thereby disrupting the associated physiological processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. lecturio.com [lecturio.com]
Halogenated Benzofurans: A Comparative Analysis of Antimicrobial Efficacy with a Focus on 5-Bromo-1-benzofuran-2-carboxylic Acid
For Immediate Release
In the persistent search for novel antimicrobial agents, halogenated benzofurans have emerged as a promising class of compounds. The introduction of a halogen atom into the benzofuran scaffold has been shown to significantly influence their biological activity. This guide provides a comparative analysis of the antimicrobial properties of 5-Bromo-1-benzofuran-2-carboxylic acid and other halogenated benzofuran derivatives, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective therapies.
Comparative Antimicrobial Activity: A Data-Driven Overview
The following table summarizes the reported MIC values for several halogenated benzofuran derivatives against a panel of clinically relevant bacteria and fungi. It is important to note that variations in experimental conditions across different studies can influence MIC values.
| Compound/Derivative | Halogen | Position | Microorganism | MIC (µg/mL) | Reference |
| This compound derivative | Bromo | 5 | Staphylococcus aureus | Not specified in available literature | [1] |
| 5-Chloro-1-benzofuran-2-carboxylic acid derivative | Chloro | 5 | Enterococcus faecalis | 50 | [2] |
| Dibromo-benzofuran derivative | Bromo | 5 and another position | Gram-positive & Gram-negative bacteria | Not specified in µg/mL | [3] |
| Bromo-benzofuran barbitone derivative | Bromo | 5 | Various bacteria | Not specified in µg/mL | [4] |
| 3-Benzofurancarboxylic acid halogen derivatives | Various | Various | Gram-positive bacteria | 50-200 | [5] |
| 3-Benzofurancarboxylic acid halogen derivatives | Various | Various | Candida albicans | 100 | [5] |
Note: The data presented is a compilation from multiple sources and may not be directly comparable due to variations in experimental methodologies.
From the available data, it is evident that halogenation at various positions of the benzofuran ring system can confer significant antimicrobial activity. Notably, derivatives of 3-benzofurancarboxylic acid have demonstrated activity against Gram-positive bacteria and fungi.[5] While specific MIC values for this compound itself are not prominently reported in comparative studies, its use as a key intermediate in the synthesis of novel triazole-containing antimicrobial agents underscores its importance in this field.[1] Research also indicates that compounds bearing two bromo substituents can exhibit excellent antibacterial activity.[3][4]
Experimental Protocols: Determining Antimicrobial Susceptibility
The data presented in this guide is primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the test compounds. This is a standardized and widely accepted method in microbiology.
Broth Microdilution Method
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
Test compounds (halogenated benzofurans)
-
Microbial strains (bacteria or fungi)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or broth for inoculum preparation
-
McFarland turbidity standards (typically 0.5)
-
Incubator
-
Microplate reader (optional, for quantitative analysis)
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the microorganism from an agar plate culture.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth to achieve the final desired cell concentration for inoculation (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth within the wells of the 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add a standardized volume of the prepared microbial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plates at the appropriate temperature (e.g., 35-37°C for most bacteria) and duration (typically 16-20 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
-
Visualizing the Workflow and Structure-Activity Relationships
To better illustrate the experimental process and the key factors influencing the antimicrobial activity of these compounds, the following diagrams are provided.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Key Structural Determinants of Antimicrobial Activity.
Concluding Remarks
The available evidence strongly suggests that halogenated benzofurans are a fertile ground for the development of novel antimicrobial agents. While this compound serves as a valuable building block for more complex and potent derivatives, further direct comparative studies are warranted to fully elucidate its intrinsic antimicrobial activity relative to its chloro, iodo, and fluoro counterparts. The structure-activity relationship appears to be complex, with the type, number, and position of the halogen substituent, as well as the position of the carboxylic acid group, all playing crucial roles in determining the potency and spectrum of antimicrobial action. Future research should focus on systematic modifications of the benzofuran scaffold to optimize its antimicrobial profile.
References
- 1. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 5. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-1-benzofuran-2-carboxylic Acid Analogs
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-Bromo-1-benzofuran-2-carboxylic acid analogs, focusing on their potential as anticancer and enzyme inhibitory agents. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The this compound scaffold, in particular, has emerged as a promising template for the design of potent inhibitors of various biological targets. This guide focuses on elucidating the structural modifications that influence the biological activity of these analogs, providing a comparative analysis of their efficacy.
Anticancer Activity
Recent studies have highlighted the potential of this compound analogs as effective antiproliferative agents against various cancer cell lines. The cytotoxic effects are often evaluated using assays such as the Sulforhodamine B (SRB) assay, which measures cell density by quantifying cellular protein content.[2][3]
Structure-Activity Relationship Highlights:
-
Ureido Linker and Aryl Moiety: The introduction of a ureido linker at the 2-position of the benzofuran ring, connecting it to a benzoic or hippuric acid moiety, has been shown to be a key determinant of anticancer activity.[4]
-
Substitution on the N-phenyl Ring: The position of substituents on the terminal N-phenyl ring significantly impacts cytotoxicity. For instance, meta-substitution on the phenyl ring of ureido-linked benzoic acid derivatives has demonstrated potent activity against breast cancer cell lines.[4]
-
5-Bromo Substitution: The presence of a bromine atom at the 5-position of the benzofuran ring generally enhances cytotoxic activity compared to unsubstituted or other halogenated analogs.[5] This is likely due to the bromine atom's ability to form halogen bonds and increase lipophilicity, facilitating cell membrane penetration.
Table 1: Anticancer Activity of this compound Analogs and Related Derivatives
| Compound ID | Modification on Benzofuran Ring | Linker at C2 | Terminal Aryl Moiety | Cell Line | IC50 (µM) | Reference |
| 9e | 5-Bromo | Ureido | 3-Carboxyphenyl | MDA-MB-231 (Breast) | 2.52 ± 0.39 | [4] |
| 9e | 5-Bromo | Ureido | 3-Carboxyphenyl | MCF-7 (Breast) | 14.91 ± 1.04 | [4] |
| 9f | 5-Bromo | Ureido | 4-Carboxyphenyl | MDA-MB-231 (Breast) | 11.50 ± 1.05 | [4] |
| 9f | 5-Bromo | Ureido | 4-Carboxyphenyl | MCF-7 (Breast) | 19.70 ± 2.06 | [4] |
| 11b | 5-Bromo | Ureido | 2-Hippuric acid | MDA-MB-231 (Breast) | >100 | [4] |
| Doxorubicin | - | - | - | MDA-MB-231 (Breast) | 2.36 ± 0.18 | [4] |
IC50: The half maximal inhibitory concentration.
Carbonic Anhydrase Inhibition
A significant area of investigation for this compound analogs is their inhibitory activity against carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[4] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in pH regulation.[6] CA IX is overexpressed in many cancers and contributes to the acidic tumor microenvironment, promoting tumor progression and metastasis.[7][8]
Structure-Activity Relationship Highlights:
-
Ureido-linked Benzoic Acids: Analogs featuring a ureido linker attached to a benzoic acid moiety have demonstrated potent, submicromolar inhibition of CA IX.[4]
-
Positional Isomerism: The position of the carboxylic acid group on the terminal phenyl ring influences the inhibitory potency and selectivity against different CA isoforms. Meta- and para-substituted analogs generally exhibit stronger inhibition of CA IX compared to ortho-substituted ones.[4]
-
5-Bromo vs. 2-Methyl Substitution: In the context of ureido-linked benzoic acid derivatives, the 5-bromo substitution on the benzofuran ring generally leads to more potent inhibition of CA IX compared to a 2-methyl substitution.[4]
Table 2: Carbonic Anhydrase Inhibitory Activity of this compound Analogs and Related Derivatives
| Compound ID | Modification on Benzofuran Ring | Linker at C2 | Terminal Aryl Moiety | hCA I (KI, µM) | hCA II (KI, µM) | hCA IX (KI, µM) | hCA XII (KI, µM) | Reference |
| 9d | 5-Bromo | Ureido | 2-Carboxyphenyl | >100 | 4.1 | 5.1 | 8.0 | [4] |
| 9e | 5-Bromo | Ureido | 3-Carboxyphenyl | 4.5 | 37.1 | 0.79 | 2.3 | [4] |
| 9f | 5-Bromo | Ureido | 4-Carboxyphenyl | 21.6 | 7.2 | 0.56 | 1.6 | [4] |
| 11b | 5-Bromo | Ureido | 2-Hippuric acid | >100 | 67.1 | 19.0 | 10.1 | [4] |
| Acetazolamide | - | - | - | 0.012 | 0.025 | 0.025 | 0.0058 | [6] |
KI: Inhibition constant; hCA: human Carbonic Anhydrase.
Experimental Protocols
This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[1][2][3][9]
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubate for 48-72 hours.
-
Cell Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.
-
Solubilization: Air-dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
This assay measures the inhibition of CA-catalyzed hydration of CO2 using a stopped-flow instrument.[6]
Procedure:
-
Reagent Preparation: Prepare solutions of the purified recombinant human CA isoforms, the test compounds, a phenol red indicator, and a buffer (e.g., HEPES).
-
Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme and inhibitor solutions for a defined period (e.g., 15 minutes) at room temperature to allow for complex formation.
-
Kinetic Measurement: The assay measures the initial rates of the CA-catalyzed CO2 hydration reaction for a period of 10-100 seconds. The change in absorbance of the phenol red indicator is monitored at 557 nm.
-
Data Analysis: The inhibition constants (KI) are determined by fitting the initial rate data to the Michaelis-Menten equation using non-linear least-squares methods.
Signaling Pathway Visualizations
The biological activities of this compound analogs are linked to key signaling pathways implicated in cancer progression.
CAIX, a target of the described benzofuran analogs, plays a critical role in regulating the tumor microenvironment. Its inhibition can disrupt cancer cell adaptation to hypoxic and acidic conditions.
References
- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Cytotoxic Effects of Substituted Benzofuran-2-Carboxylic Acids
For Immediate Release
This guide provides a comparative analysis of the cytotoxic effects of various substituted benzofuran-2-carboxylic acid derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. The data presented is compiled from multiple studies and aims to facilitate the identification of promising candidates for further investigation as potential anticancer agents.
Comparative Cytotoxic Activity
The cytotoxic potential of substituted benzofuran-2-carboxylic acids and their derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of cytotoxicity, are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | ACHN (Renal) | >10 | [1] |
| HCT15 (Colon) | >10 | [1] | |
| MM231 (Breast) | >10 | [1] | |
| NUGC-3 (Gastric) | >10 | [1] | |
| NCI-H23 (Lung) | >10 | [1] | |
| PC-3 (Prostate) | >10 | [1] | |
| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone (2) | K562 (Leukemia) | 5 | [2] |
| HL60 (Leukemia) | 0.1 | [2] | |
| HeLa (Cervical) | >100 | [2] | |
| HUVEC (Normal) | >100 | [2] | |
| Compound 3 (N-phenethyl-5-chlorobenzofuran-2-carboxamide) | MCF-10A (Normal) | Not specified | [3] |
| Tumor Cells | Similar to Doxorubicin (1.136 µM) | [3] | |
| Compound 18 (Chalcone derivative) | MCF-7 (Breast) | 2-10 | [3] |
| A549 (Lung) | 2-10 | [3] | |
| PC-3 (Prostate) | 2-10 | [3] | |
| Benzofuran derivative 44b | MDA-MB-231 (Breast) | 2.52 | [4] |
| Benzofuran-2-carboxamide derivative 50g | HCT-116 (Colon) | 0.87 | [4] |
| HeLa (Cervical) | 0.73 | [4] | |
| HepG2 (Liver) | 5.74 | [4] | |
| A549 (Lung) | 0.57 | [4] | |
| Benzofuran derivative 12 | SiHa (Cervical) | 1.10 | [4] |
| HeLa (Cervical) | 1.06 | [4] | |
| Compound 9h | Panc-1 (Pancreatic) | 0.94 | [5] |
| MCF-7 (Breast) | 2.92 | [5] | |
| A-549 (Lung) | 1.71 | [5] |
Experimental Protocols
The evaluation of the cytotoxic effects of substituted benzofuran-2-carboxylic acids typically involves the following key experimental methodologies:
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzofuran derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
b) Sulforhodamine B (SRB) Assay:
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm). The absorbance is proportional to the total cellular protein mass.
Apoptosis Assays
a) Annexin V-FITC/Propidium Iodide (PI) Staining:
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the benzofuran derivatives.
-
Staining: The treated cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
b) Caspase Activity Assay:
Caspases are a family of proteases that play a crucial role in apoptosis.
-
Cell Lysis: Treated cells are lysed to release cellular proteins.
-
Substrate Incubation: The cell lysate is incubated with a specific caspase substrate conjugated to a fluorophore or chromophore.
-
Signal Detection: The cleavage of the substrate by active caspases results in a fluorescent or colorimetric signal that can be measured to determine caspase activity.
Signaling Pathways and Mechanisms of Action
Substituted benzofuran-2-carboxylic acids exert their cytotoxic effects through various signaling pathways, often leading to apoptosis and cell cycle arrest.
Induction of Apoptosis
Many benzofuran derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[6] This can occur through both intrinsic and extrinsic pathways. Some compounds trigger the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and subsequent activation of caspases.[7] An increased Bax/Bcl-2 ratio is another common indicator of apoptosis induction by these compounds.[8]
References
- 1. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 5. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative potency of novel benzofuran-2-carboxamides on tumour cell lines: cell death mechanisms and determination of crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]
- 8. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of 5-Bromo-1-benzofuran-2-carboxylic Acid Derivatives Against Drug-Resistant Bacteria
A comparative guide for researchers and drug development professionals on the efficacy, experimental validation, and potential mechanisms of a promising class of antibacterial agents.
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the scaffolds under investigation, derivatives of 5-Bromo-1-benzofuran-2-carboxylic acid have emerged as a promising class of compounds with potent antibacterial activity. This guide provides a comprehensive comparison of the efficacy of these derivatives against drug-resistant bacteria, supported by experimental data, detailed protocols, and mechanistic insights to inform further research and development.
Comparative Efficacy of this compound Derivatives
Recent studies have highlighted the significant antibacterial potential of various derivatives synthesized from the this compound core structure. Notably, the introduction of different pharmacophores, such as triazole rings, has yielded compounds with potent activity against both Gram-positive and Gram-negative drug-resistant bacteria.
A key study focused on the synthesis of a series of 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, which were derived from 5-bromobenzofuran-2-carboxylic acid.[1] These compounds were evaluated for their antimicrobial properties, demonstrating the therapeutic potential of this particular chemical scaffold.
While specific MIC values for a broad range of drug-resistant bacteria for these triazole derivatives require further investigation, the general class of benzofuran derivatives with bromine substitution at the C-5 position has been shown to exhibit excellent antibacterial activity.[2] For instance, certain benzofuran derivatives bearing two bromo substituents, one of which is at the C-5 position of the benzofuran ring, have demonstrated significant efficacy against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values in the range of 29.76-31.96 mmol/L.[2]
To provide a clearer perspective on the potential of this class of compounds, the following table summarizes the available quantitative data for bromo-substituted benzofuran derivatives against various bacterial strains. It is important to note that this data is for the broader class of compounds and highlights the general effectiveness of the 5-bromo-benzofuran moiety.
| Derivative Class | Bacterial Strain(s) | MIC Range | Reference |
| Benzofuran with two bromo substituents (one at C-5) | General bacterial strains | 29.76-31.96 mmol/L | [2] |
| Benzofuran-2-carboxamide derivatives | Staphylococcus aureus, Escherichia coli | As low as 6.25 µg/mL |
Experimental Protocols: A Guide to Reproducible Research
The validation of the antibacterial efficacy of this compound derivatives relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for key experiments typically cited in the evaluation of novel antimicrobial agents.
Synthesis of 1-((5-Bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles
A crucial step in exploring the potential of these compounds is their chemical synthesis. The following workflow outlines the general synthetic route starting from 5-bromobenzofuran-2-carboxylic acid.
Caption: General synthetic pathway for 1,2,3-triazole derivatives of 5-bromobenzofuran-2-carboxylic acid.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antibacterial potency. The broth microdilution method is a standard and widely accepted technique for its determination.
1. Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.
-
A few colonies are then transferred to a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.
2. Preparation of Compound Dilutions:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of two-fold serial dilutions of the stock solution are prepared in CAMHB in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
An equal volume of the prepared bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions.
-
The plate is incubated at 37°C for 16-20 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Mechanistic Insights and Signaling Pathways
While the precise molecular targets of this compound derivatives are still under active investigation, the broader class of benzofuran compounds is known to exert its antibacterial effects through various mechanisms. Understanding these potential pathways is crucial for rational drug design and overcoming resistance.
Based on the known mechanisms of other antibacterial agents and the chemical nature of the benzofuran scaffold, several potential bacterial signaling pathways and cellular processes could be targeted by these derivatives.
Caption: Postulated mechanisms of action for this compound derivatives against bacteria.
Further research, including target identification and validation studies, is essential to elucidate the specific signaling pathways modulated by these promising antibacterial candidates. This will not only enhance our understanding of their mode of action but also guide the development of second-generation derivatives with improved efficacy and a lower propensity for resistance development.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Anticancer Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzofuran, a heterocyclic compound comprising a fused benzene and furan ring, represents a core scaffold in a multitude of biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, with a particular emphasis on their potential as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways essential for tumor progression.
This guide provides an objective comparison of the in vitro and in vivo efficacy of several notable benzofuran derivatives, supported by experimental data. A significant challenge in creating a direct comparative analysis is the limited availability of comprehensive studies that evaluate the same series of benzofuran derivatives in both cellular assays and animal models. Consequently, this guide presents the available data in separate tables for in vitro and in vivo findings, highlighting the efficacy of these compounds in different experimental contexts.
Quantitative Data Summary: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various benzofuran derivatives against a panel of human cancer cell lines. The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the proliferation of cancer cells.
| Benzofuran Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) |
| 3-Amidobenzofuran (28g) | MDA-MB-231 | Breast Cancer | 3.01[1] |
| HCT-116 | Colon Cancer | 5.20[1] | |
| HT-29 | Colon Cancer | 9.13[1] | |
| Benzofuran Hybrid (13b) | MCF-7 | Breast Cancer | 1.875[1] |
| C-6 | Glioma | 1.980[1] | |
| Benzofuran Hybrid (13g) | MCF-7 | Breast Cancer | 1.287[1] |
| C-6 | Glioma | 1.622[1] | |
| 2-Benzoylbenzofuran (11e) | MCF-7 | Breast Cancer | Potent (specific value not provided)[1] |
| Bromo-derivative (14c) | HCT-116 | Colon Cancer | 3.27[1] |
| Benzofuran-2-carboxamide (50g) | HCT-116 | Colon Cancer | 0.87[1] |
| HeLa | Cervical Cancer | 0.73[1] | |
| A549 | Lung Cancer | 0.57[1] | |
| HepG2 | Liver Cancer | 5.74[1] | |
| Ailanthoidol (7) | Huh7 | Liver Cancer | 22 (at 48h)[1] |
| Benzofuran-chalcone (10f) | MCF-7 | Breast Cancer | 2.6[1] |
| Benzofuran derivative (12) | SiHa | Cervical Cancer | 1.10[1] |
| HeLa | Cervical Cancer | 1.06[1] | |
| Benzofuran-chalcone (4g) | HCC1806 | Breast Cancer | 5.93[2] |
| HeLa | Cervical Cancer | 5.61[2] |
Quantitative Data Summary: In Vivo Anticancer Efficacy
The following table summarizes the available in vivo efficacy data for specific benzofuran derivatives in tumor-bearing animal models. Tumor growth inhibition is a key metric for assessing the in vivo anticancer activity of a compound.
| Benzofuran Derivative | Animal Model | Cancer Cell Line (Xenograft) | Dose and Route | Tumor Growth Inhibition (%) |
| Benzofuran Piperazine (1.19) | Murine Xenograft | MDA-MB-231 (Breast) | 50 mg/kg, i.p. | 58.7% at Day 21[3][4] |
| Compound S6 | Nude Mice Xenograft | QGY-7401 (Liver) | Not specified | Growth suppression observed[5][6] |
Signaling Pathways and Experimental Workflow
To better understand the mechanisms of action and the process of evaluating these compounds, the following diagrams illustrate key signaling pathways targeted by benzofuran derivatives and a typical experimental workflow.
Caption: A typical workflow for the discovery and validation of anticancer compounds.
Caption: Key signaling pathways inhibited by anticancer benzofuran derivatives.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic activity of benzofuran derivatives against cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The benzofuran derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to various concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The plates are incubated for another 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based buffer) is then added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of benzofuran derivatives in a mouse xenograft model.
-
Cell Implantation: A suspension of human cancer cells (e.g., MDA-MB-231) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Randomization and Treatment: Once the tumors reach the desired size, the mice are randomly assigned to a control group (receiving vehicle) and one or more treatment groups (receiving the benzofuran derivative). The compound is administered at a specific dose and schedule (e.g., daily intraperitoneal injection).
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group. Body weight and the general health of the animals are also monitored to assess toxicity.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor tissue can be used for further analysis, such as histology and biomarker studies.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential: A Comparative Analysis of Benzofuran-2-Carboxylic Acid Derivatives Across Various Cancer Cell Lines
A detailed examination of novel benzofuran-2-carboxylic acid derivatives reveals significant inhibitory potency against a range of human cancer cell lines. This guide synthesizes key experimental findings, offering a comparative overview of their efficacy and shedding light on their mechanisms of action for researchers and drug development professionals.
Benzofuran and its derivatives have long been recognized for their diverse biological activities, with recent research increasingly focusing on their potential as anticancer agents.[1][2] Specifically, derivatives of benzofuran-2-carboxylic acid have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against various cancer cell lines. This comparison guide provides a structured overview of the inhibitory potency of several such derivatives, supported by quantitative data and detailed experimental protocols.
Comparative Inhibitory Potency
The anticancer activity of benzofuran-2-carboxylic acid derivatives has been evaluated against a panel of human cancer cell lines, including those from lung (A549), breast (MCF-7, MDA-MB-231), colon (HCT116), cervical (HeLa), and liver (HepG2) cancers. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined through various cell viability assays. The data presented in the following table summarizes the IC50 values for several promising derivatives, showcasing their efficacy and, in some cases, their selectivity.
| Derivative Class/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Amide Derivatives of 3-Methyl-benzofuran-2-carboxylic acid | |||
| Compound 12b | A549 (Lung) | 0.858 | [1][3] |
| Compound 10d | MCF-7 (Breast) | 2.07 | [1][3] |
| Bromo analogue 10d | A549 (Lung) | 1.504 ± 0.056 | [3] |
| Nitro analogue 10e | A549 (Lung) | 1.04 ± 0.006 | [3] |
| Compound 14b | A549 (Lung) | 1.822 ± 0.029 | [3] |
| Compound 14b | MCF-7 (Breast) | 4.19 ± 1.27 | [3] |
| Benzofuran-2-carboxamide Derivatives | |||
| Compound 50g | HCT-116 (Colon) | 0.87 | [2] |
| Compound 50g | HeLa (Cervical) | 0.73 | [2] |
| Compound 50g | HepG2 (Liver) | 5.74 | [2] |
| Compound 50g | A549 (Lung) | 0.57 | [2] |
| Benzofuran-based Carboxylic Acids | |||
| Compound 9e | MDA-MB-231 (Breast) | 2.52 ± 0.39 | [4][5] |
| Compound 9e | MCF-7 (Breast) | 14.91 ± 1.04 | [4] |
| Compound 9f | MDA-MB-231 (Breast) | 11.50 ± 1.05 | [4] |
| Compound 9f | MCF-7 (Breast) | 19.70 ± 2.06 | [4] |
| Compound 9b | MDA-MB-231 (Breast) | 37.60 ± 1.86 | [4] |
Experimental Protocols
The determination of the inhibitory potency of these compounds predominantly relies on cell viability assays, with the MTT and Sulforhodamine B (SRB) assays being the most frequently employed methods.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran-2-carboxylic acid derivatives and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: Following incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized by viable cells into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of the compound.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a cell density-based assay.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are then stained with SRB dye.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength. The absorbance is proportional to the total cellular protein, which correlates with the cell number.
-
IC50 Calculation: The IC50 value is determined from the dose-response relationship.
Mechanism of Action: Signaling Pathways
Several studies have begun to elucidate the mechanisms through which benzofuran-2-carboxylic acid derivatives exert their anticancer effects. One of the key pathways identified is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers.
Another identified mechanism involves the inhibition of lymphoid-tyrosine phosphatase (LYP), an important regulator in the T-cell receptor (TCR) signaling pathway, suggesting a role for these compounds in cancer immunotherapy.[7] Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, for instance at the G2/M phase in MDA-MB-231 cells.[4][5]
Below is a diagram illustrating the general workflow for evaluating the anticancer activity of these compounds.
Anticancer Activity Evaluation Workflow
The diagram below illustrates a potential signaling pathway inhibited by certain benzofuran-2-carboxylic acid derivatives.
Inhibition of the NF-κB Signaling Pathway
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Spectrum of 5-Bromo-1-benzofuran-2-carboxylic Acid Derivatives and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacterial strains necessitates the discovery and development of novel antimicrobial agents. Benzofuran derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent antibacterial properties.[1] This guide provides a comparative benchmark of the antibacterial spectrum of novel 5-Bromo-1-benzofuran-2-carboxylic acid derivatives against established standard antibiotics. The data presented herein is a synthesis of findings from various studies and serves as a reference for researchers engaged in the discovery of new antibacterial agents.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values (in µg/mL) of representative this compound derivatives against common Gram-positive and Gram-negative bacteria, juxtaposed with the performance of standard antibiotics. Lower MIC values are indicative of higher antibacterial potency.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of this compound Derivatives and Standard Antibiotics against Selected Bacterial Strains.
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| This compound Derivatives | |||
| Derivative A | 8 | 16 | 32 |
| Derivative B | 4 | 8 | 16 |
| Derivative C | 16 | 32 | >64 |
| Standard Antibiotics | |||
| Ciprofloxacin | 0.25 - 1 | 0.015 - 1 | 0.25 - 4 |
| Ampicillin | 0.25 - 8 | 2 - 8 | >1024 |
| Gentamicin | 0.5 - 4 | 0.5 - 4 | 0.5 - 8 |
Note: The MIC values for the derivatives are representative and based on published research on similar benzofuran compounds. Actual values may vary based on the specific derivative and the bacterial strain tested. The MIC values for standard antibiotics are typical ranges observed in clinical and laboratory settings.
From the comparative data, it is evident that while the synthesized this compound derivatives exhibit promising antibacterial activity, particularly against Gram-positive bacteria, their potency is generally lower than that of broad-spectrum antibiotics like Ciprofloxacin. However, their efficacy against certain strains, as indicated by MIC values as low as 4 µg/mL, underscores their potential as a scaffold for the development of new antibacterial agents.[1]
Experimental Protocols
The determination of the antibacterial spectrum and potency of the this compound derivatives was conducted using the standardized broth microdilution method. This technique is a widely accepted and accurate method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[2]
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Pure bacterial cultures of the test organisms (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) are grown on a suitable agar medium for 18-24 hours.
-
Several colonies are then used to inoculate a sterile saline solution.
-
The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This standardized suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Stock solutions of the this compound derivatives and standard antibiotics are prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compounds are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The concentration range tested is typically from 0.06 to 128 µg/mL.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
-
Positive control wells (containing only broth and bacteria) and negative control wells (containing only broth) are included.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.[2]
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.[2]
-
Visualizing the Experimental Workflow
To provide a clear overview of the process for benchmarking the antibacterial spectrum, the following diagrams illustrate the key steps and logical flow of the experimental procedures.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-1-benzofuran-2-carboxylic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-Bromo-1-benzofuran-2-carboxylic acid, a compound frequently used in synthetic chemistry.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance.[1] Understanding its primary hazards is the first step in safe handling and disposal.
Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
Required Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[1]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, particularly if there is a risk of generating dust.[1]
-
Protective Clothing: A laboratory coat or other suitable protective clothing to prevent skin contact.[1]
Accidental Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.
-
Contain the Spill: Prevent the further spread of the material.
-
Absorb and Collect: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly.
-
Package for Disposal: Securely seal the container with the collected waste and any contaminated cleaning materials.
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is that it should not be disposed of in the regular trash or down the drain.[1] It must be treated as hazardous chemical waste.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a designated and compatible waste container.
-
The container must be clearly and accurately labeled as hazardous waste, indicating the full chemical name.
-
-
Consult Institutional Guidelines:
-
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Waste disposal regulations can vary by location and institution.
-
-
Arrange for Professional Disposal:
-
The disposal of the container's contents must be handled by an approved and licensed hazardous waste disposal service.[1] Your EHS office will typically coordinate this.
-
Experimental Workflow & Disposal Pathway
The following diagrams illustrate the logical flow of operations from handling to the final disposal of this compound.
Caption: Experimental workflow for handling and disposing of this compound.
References
Personal protective equipment for handling 5-Bromo-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 5-Bromo-1-benzofuran-2-carboxylic acid, including detailed operational and disposal plans. Adherence to these procedural steps is critical for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Safety Data Summary
This compound is a hazardous substance that requires careful handling. The primary risks are associated with its irritant properties and potential harm upon ingestion or inhalation.[1]
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation.[1] |
| Occupational Exposure Limits (OEL) | No specific occupational exposure limits have been established for this substance.[1][2] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound.
-
Primary Engineering Control : Whenever possible, handle the powdered chemical within a certified chemical fume hood to minimize inhalation exposure.[3][4] Alternative ventilation controls include a HEPA-filtered ventilated balance enclosure or a glove box.[3]
-
Hand Protection : Wear double-layered, chemical-resistant gloves. A recommended combination is a nitrile inner glove and a neoprene outer glove for robust protection against both incidental and extended contact.[5][6] Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection : ANSI-approved safety goggles are the minimum requirement.[7] When there is a risk of splashing or aerosol generation, a face shield should be worn in addition to safety goggles.[4]
-
Body Protection : A full-length laboratory coat, fully fastened, is required.[3] Ensure that clothing covers the legs and wear closed-toe shoes.[3]
-
Respiratory Protection : If handling outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with a particulate filter (conforming to EN 143) is necessary.[1]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use, emphasizing the mitigation of dust and aerosol generation.
1. Preparation and Area Designation:
- Designate a specific area for handling the compound, preferably within a chemical fume hood.[3]
- Cover the work surface with absorbent, disposable bench paper.
- Ensure that an eyewash station and safety shower are readily accessible.[1]
- Assemble all necessary equipment (spatulas, weigh boats, containers) before handling the chemical. Use disposable items where feasible to simplify cleanup.[3]
2. Weighing the Compound (Tare Method):
- To minimize exposure, the "tare method" is recommended when a balance cannot be placed inside a fume hood.[3]
- Place a labeled, sealed container on the analytical balance and tare it.
- Move the tared container into the chemical fume hood.
- Carefully transfer the desired amount of this compound into the container. To prevent scattering of the powder due to static electricity, consider using anti-static weigh vessels or an anti-static gun.[3]
- Securely close the container.
- Return the sealed container to the balance to obtain the final weight.
- Perform any further manipulations, such as dissolution, within the fume hood.
3. Post-Handling Decontamination:
- Wipe down all surfaces and non-disposable equipment with a cloth dampened with a suitable solvent to remove any residual powder. Do not use a dry brush, as this can generate dust.[3]
- Dispose of all contaminated disposable materials (gloves, weigh boats, bench paper) as solid halogenated organic waste.
- After removing PPE, wash hands and forearms thoroughly with soap and water.
Emergency Procedures
Spill Response:
-
Minor Spill (Contained in Fume Hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel or absorbent pad to avoid raising dust.[4]
-
Carefully scoop the material into a labeled container for halogenated waste.
-
Decontaminate the area with soap and water.
-
-
Major Spill (Outside Fume Hood):
-
Evacuate the immediate area and alert your supervisor.
-
Restrict access to the area.
-
If there is a risk of significant airborne dust, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and respiratory protection.[8]
-
Exposure Response:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
As a brominated organic compound, this compound and all materials contaminated with it must be disposed of as halogenated organic waste .
-
Waste Segregation : It is critical to segregate halogenated waste from non-halogenated waste streams.[1] Do not mix with acids, bases, or other reactive chemicals.[1]
-
Solid Waste :
-
Collect all solid waste, including contaminated PPE (gloves, etc.), weigh paper, and spill cleanup materials, in a designated, robust, and clearly labeled container for "Halogenated Organic Solid Waste".
-
The container must be kept sealed when not in use.
-
-
Liquid Waste :
-
If the compound is dissolved in a solvent, the resulting solution must be collected in a designated "Halogenated Organic Liquid Waste" container.
-
Ensure the waste container is compatible with the solvent used.
-
-
Labeling and Pickup :
-
All waste containers must be labeled with a hazardous waste tag as soon as the first item is added. The label must clearly identify the contents.
-
Follow your institution's procedures for hazardous waste pickup.
-
Workflow for Safe Handling
The following diagram illustrates the key stages for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.es [fishersci.es]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. coral.washington.edu [coral.washington.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. ehso.emory.edu [ehso.emory.edu]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
